2-Fluoro-1,3-bis(methyl)benzene-d6
Description
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Properties
Molecular Formula |
C8H9F |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-fluoro-1,3-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H9F/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3/i1D3,2D3 |
InChI Key |
JTAUTNBVFDTYTI-WFGJKAKNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 2-Fluoro-1,3-bis(methyl)benzene-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-Fluoro-1,3-bis(methyl)benzene-d6, a deuterated analog of 2-fluoro-1,3-dimethylbenzene (B1295033). Deuterium-labeled compounds are of significant interest in pharmaceutical research and development, primarily for their utility in mechanistic studies, as internal standards in quantitative bioanalysis, and for potentially improving the pharmacokinetic profiles of drug candidates through the kinetic isotope effect. This document collates available physicochemical data, outlines generalized experimental protocols for synthesis and analysis, and presents logical workflows for its characterization. Due to the limited availability of public data for this specific isotopologue, information from its non-deuterated counterpart and general principles of deuterated aromatic compounds are referenced to provide a thorough understanding.
Core Chemical Properties
This compound is a stable, isotopically-labeled organic compound. The replacement of the six hydrogen atoms on the two methyl groups with deuterium (B1214612) introduces a significant mass change, which is the basis for its applications in mass spectrometry-based assays.
Physicochemical Data
Quantitative data for this compound is not extensively available in public literature. The following table summarizes its known properties, alongside data for its non-deuterated analog, 2-fluoro-1,3-dimethylbenzene, for comparative purposes.
| Property | This compound | 2-Fluoro-1,3-dimethylbenzene (Non-deuterated analog) |
| Molecular Formula | C₈H₃D₆F | C₈H₉F |
| Molar Mass | 130.19 g/mol [1] | 124.16 g/mol |
| CAS Number | 2913220-03-6 | 443-88-9 |
| Boiling Point | Not available | 147-148 °C |
| Density | Not available | 0.988 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.479 |
Spectral Data
Specific spectral data (NMR, Mass Spectrometry) for this compound are not publicly available. However, the expected spectral characteristics can be inferred from the general principles of analyzing deuterated compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons only. The signals from the deuterated methyl groups would be absent.
-
¹³C NMR: The carbon NMR spectrum would show signals for all eight carbon atoms. The signals for the deuterated methyl carbons would likely appear as multiplets due to C-D coupling.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, potentially showing coupling to the ortho aromatic protons.
-
²H NMR (Deuterium NMR): This would be the most informative technique to confirm the position and extent of deuteration, showing a signal for the CD₃ groups.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum would be observed at an m/z corresponding to its molecular weight (130.19). The fragmentation pattern would be influenced by the presence of the C-D bonds, which are stronger than C-H bonds.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not described in the available literature. However, a general approach for the synthesis of deuterated aromatic compounds can be outlined.
Generalized Synthesis via H-D Exchange
A common method for introducing deuterium into aromatic compounds is through an acid- or metal-catalyzed hydrogen-deuterium (H-D) exchange reaction using a deuterium source like D₂O or D₂ gas.
Objective: To replace the benzylic protons of 2-fluoro-1,3-dimethylbenzene with deuterium.
Materials:
-
2-Fluoro-1,3-dimethylbenzene
-
Deuterium oxide (D₂O) or Deuterated acid (e.g., D₂SO₄)
-
A suitable catalyst (e.g., Platinum on carbon)
-
Anhydrous solvent (e.g., dioxane, THF)
-
Quenching solution (e.g., saturated NaHCO₃)
-
Drying agent (e.g., anhydrous MgSO₄)
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-1,3-dimethylbenzene in the anhydrous solvent.
-
Catalyst and Deuterium Source Addition: Add the catalyst to the solution, followed by the careful addition of the deuterium source.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period determined by preliminary optimization studies (typically 24-72 hours). The progress of the deuteration can be monitored by taking small aliquots and analyzing them by GC-MS or ¹H NMR to observe the decrease in the methyl proton signal.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst. The filtrate is then washed with the quenching solution and water.
-
Extraction and Drying: Extract the organic layer with a suitable solvent (e.g., diethyl ether), and dry the combined organic extracts over the drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
Diagram of the Generalized Synthesis Workflow:
Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product. The mass spectrum will show the molecular ion peak and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence of protons on the methyl groups.
-
¹³C NMR: To confirm the presence of all carbon atoms and observe C-D coupling.
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
-
²H NMR: To confirm the successful incorporation of deuterium at the methyl positions.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C-D stretching vibrations, which appear at a lower frequency than C-H stretches.
Diagram of the Analytical Workflow:
Applications in Drug Development
While specific applications of this compound are not documented, its structural features suggest potential utility in several areas of drug development.
-
Internal Standard: Due to its chemical similarity and mass difference from the non-deuterated form, it would be an ideal internal standard for quantitative bioanalytical assays (e.g., LC-MS/MS) of drugs containing the 2-fluoro-1,3-dimethylbenzene moiety.
-
Mechanistic Studies: It could be used as a tracer to study the metabolic fate of drug candidates. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration. This can help in identifying sites of metabolic oxidation.
-
Metabolic Switching: If a drug molecule is metabolized at the methyl groups, replacing them with deuterium could block or slow down this metabolic pathway, potentially improving the drug's half-life and reducing the formation of unwanted metabolites.
Logical Relationship of Properties to Applications:
Safety and Handling
Conclusion
This compound is a valuable, isotopically labeled compound with significant potential in pharmaceutical research. While detailed, publicly available data on its specific properties and synthesis are scarce, its characteristics can be reliably inferred from its structure and the properties of its non-deuterated analog. The primary applications of this compound are expected to be as an internal standard for quantitative mass spectrometry and as a tool for studying drug metabolism. Further experimental investigation is required to fully characterize its physicochemical properties and to develop optimized synthesis and purification protocols. This guide provides a foundational understanding for researchers and scientists interested in utilizing this and similar deuterated compounds in their work.
References
Technical Guide: Synthesis and Characterization of 2-Fluoro-1,3-bis(methyl)benzene-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-1,3-bis(methyl)benzene-d6, a deuterated analog of 2-fluoro-1,3-dimethylbenzene. This isotopically labeled compound is of significant interest in pharmaceutical and materials science research for its potential to alter metabolic pathways, enhance photophysical properties, and serve as an internal standard in analytical studies.
Synthesis
A logical precursor for the deuteration of the methyl groups is 2,6-dimethylaniline (B139824). The deuteration of the methyl groups can be achieved through various methods, such as acid- or base-catalyzed hydrogen-deuterium exchange at the benzylic positions. Following the successful deuteration to yield 2,6-bis(methyl-d3)-aniline, the fluorine atom can be introduced via a modified Sandmeyer reaction, specifically the Balz-Schiemann reaction. This reaction involves the diazotization of the aniline (B41778) derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Synthesis of 2,6-Bis(methyl-d3)aniline (Hypothetical Protocol)
-
Reaction Setup: In a high-pressure reactor, combine 2,6-dimethylaniline (1.0 eq), deuterium (B1214612) oxide (D₂O, 20 eq), and a catalytic amount of a suitable acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄).
-
Reaction Conditions: Heat the mixture to 150-200 °C and maintain this temperature for 24-48 hours under constant stirring. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signals.
-
Work-up: After cooling the reactor to room temperature, carefully neutralize the reaction mixture with a base (e.g., Na₂CO₃). Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation.
Synthesis of this compound via Balz-Schiemann Reaction
A procedure adapted from the synthesis of 1-fluoro-2,6-dimethylbenzene provides a reliable method.
-
Diazotization: Dissolve 2,6-bis(methyl-d3)aniline (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Isolation of Diazonium Salt: The diazonium tetrafluoroborate salt will precipitate from the solution. Collect the solid by filtration and wash it with cold diethyl ether.
-
Thermal Decomposition: Gently heat the isolated diazonium salt under vacuum. The salt will decompose to yield the desired this compound, nitrogen gas, and boron trifluoride.
-
Purification: The crude product can be purified by distillation to obtain the final product as a colorless liquid.
Characterization
The successful synthesis of this compound can be confirmed through a combination of spectroscopic techniques. The characterization data for the non-deuterated analog, 2-fluoro-1,3-dimethylbenzene, serves as a crucial reference.
Physical Properties
| Property | 2-Fluoro-1,3-dimethylbenzene | This compound (Predicted) |
| Molecular Formula | C₈H₉F | C₈H₃D₆F |
| Molecular Weight | 124.16 g/mol | 130.20 g/mol |
| Boiling Point | 147-148 °C | Slightly higher than the non-deuterated analog |
| Density | 0.988 g/mL at 25 °C | Slightly higher than the non-deuterated analog |
Spectroscopic Data
NMR spectroscopy is a powerful tool for confirming the isotopic labeling.
-
¹H NMR: The most significant change in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart will be the disappearance of the signal corresponding to the methyl protons. The aromatic proton signals will remain, though their splitting patterns may be slightly affected by the presence of deuterium.
-
¹³C NMR: In the ¹³C NMR spectrum, the signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling and will be significantly less intense. The chemical shifts of the aromatic carbons will be largely unaffected.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single resonance, with its chemical shift being very similar to that of the non-deuterated compound.
Predicted NMR Data for this compound:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~6.9-7.1 | m | Aromatic-H | |
| ¹³C | ~160 (d) | d | J(C,F) ≈ 240 | C-F |
| ~130 (d) | d | J(C,F) ≈ 15 | C-CH₃ | |
| ~128 (d) | d | J(C,F) ≈ 5 | Aromatic C-H | |
| ~125 (s) | s | Aromatic C-H | ||
| ~15 (m) | m | -CD₃ | ||
| ¹⁹F | ~ -120 | m | Ar-F |
Mass spectrometry provides direct evidence of deuteration by showing an increase in the molecular ion peak.
-
2-Fluoro-1,3-dimethylbenzene: The mass spectrum shows a molecular ion (M⁺) peak at m/z 124. A prominent fragment is observed at m/z 109, corresponding to the loss of a methyl radical ([M-CH₃]⁺).
-
This compound: The molecular ion (M⁺) peak is expected at m/z 130, which is 6 mass units higher than the non-deuterated compound, confirming the incorporation of six deuterium atoms. The primary fragmentation would likely involve the loss of a CD₃ radical, resulting in a fragment ion at m/z 112 ([M-CD₃]⁺).
Expected Mass Spectrometry Fragmentation:
Caption: Expected primary fragmentation of this compound.
IR spectroscopy can also indicate the presence of C-D bonds.
-
C-H Stretch: In the non-deuterated compound, the C-H stretching vibrations of the methyl groups are typically observed in the range of 2850-3000 cm⁻¹.
-
C-D Stretch: In this compound, the C-D stretching vibrations will appear at a lower frequency, typically in the range of 2100-2250 cm⁻¹, which is a clear indicator of successful deuteration. The aromatic C-H and C-F stretching vibrations will remain at their characteristic frequencies.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Compound |
| 3000-3100 | Aromatic C-H Stretch | Both |
| 2850-3000 | Methyl C-H Stretch | 2-Fluoro-1,3-dimethylbenzene |
| 2100-2250 | Methyl C-D Stretch | This compound |
| 1580-1620 | Aromatic C=C Stretch | Both |
| 1200-1300 | C-F Stretch | Both |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound is expected to be flammable, similar to its non-deuterated analog. All necessary precautions for handling flammable organic liquids should be taken. For detailed safety information, refer to the Safety Data Sheet (SDS) of the non-deuterated compound, 2-fluoro-1,3-dimethylbenzene.
The Role of 2-Fluoro-1,3-bis(methyl)benzene-d6 in Modern Analytical Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 2-Fluoro-1,3-bis(methyl)benzene-d6 in quantitative analytical research. As a deuterated aromatic hydrocarbon, its primary utility lies in its function as a highly effective internal standard for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This document will delve into the core principles of its application, present generalized experimental protocols, and discuss the advantages of using stable isotope-labeled standards in complex analytical workflows. While specific quantitative performance data for this particular compound is not extensively published, this guide will provide a framework for its implementation based on established methodologies for similar deuterated internal standards.
Introduction to this compound
This compound is the deuterium-labeled analogue of 2-fluoro-1,3-dimethylbenzene.[1][2] The replacement of six hydrogen atoms with deuterium (B1214612) isotopes results in a molecule with a higher mass but nearly identical physicochemical properties to its non-deuterated counterpart. This key characteristic makes it an ideal internal standard for the quantitative analysis of volatile organic compounds (VOCs) and other aromatic hydrocarbons.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₈H₃D₆F |
| Molar Mass | 130.19 g/mol [1][3] |
| Unlabeled CAS Number | 443-88-9[1] |
| Deuterated CAS Number | 2913220-03-6[1][3] |
The primary application of this compound is as an internal standard in quantitative analytical methods.[1]
The Principle of Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is a cornerstone of isotope dilution mass spectrometry (IDMS). This technique is renowned for its high accuracy and precision in quantitative analysis. The fundamental principle is the addition of a known quantity of a stable isotope-labeled standard to a sample before any sample preparation or analysis.
The deuterated standard and the native analyte behave almost identically during extraction, derivatization, and chromatographic separation. However, they are readily distinguishable by the mass spectrometer due to their mass difference. By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, any variations in sample handling, injection volume, and instrument response can be effectively normalized. This leads to a significant reduction in analytical error and an increase in the reliability of the quantitative results.
Experimental Protocols
While specific published protocols detailing the use of this compound are scarce, a generalized methodology for its application as an internal standard in the analysis of volatile organic compounds by GC-MS can be outlined. The following is a representative protocol.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
Internal Standard Working Solution (e.g., 5 µg/mL): Dilute the stock solution serially with the appropriate solvent to achieve the desired concentration. The optimal concentration of the working solution will depend on the expected concentration range of the analyte and the sensitivity of the instrument.
Sample Preparation and Spiking
-
For aqueous samples, transfer a known volume (e.g., 5 mL) into a headspace vial.
-
For solid or semi-solid samples, a suitable extraction method (e.g., sonication, soxhlet) with an appropriate solvent should be employed.
-
Spike each sample, calibration standard, and quality control sample with a precise volume of the internal standard working solution. For example, add 5 µL of a 5 µg/mL working solution to a 5 mL sample to achieve an internal standard concentration of 5 ng/mL.
-
Seal the vials immediately to prevent the loss of volatile components.
GC-MS Analysis
A typical GC-MS method for the analysis of volatile aromatic hydrocarbons would involve the following parameters. These should be optimized for the specific analytes of interest.
| Parameter | Value |
| GC System | Gas chromatograph with a mass selective detector |
| Column | e.g., HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless or Headspace |
| Injector Temperature | 250 °C |
| Oven Program | Initial 40 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ionization | Electron Impact (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | To be determined based on the mass spectra of the analyte and this compound |
Data Analysis and Quantification
-
Identify the peaks corresponding to the analyte and this compound based on their retention times and mass spectra.
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the response factor (RF) for the analyte relative to the internal standard using calibration standards.
-
Quantify the analyte concentration in the samples using the internal standard method.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of a volatile organic compound using this compound as an internal standard.
Caption: A generalized workflow for quantitative analysis using an internal standard.
Logical Relationship of Internal Standard Method
The diagram below outlines the logical relationship in the internal standard method for quantification.
Caption: Logical flow of the internal standard quantification method.
Conclusion
This compound serves as a valuable tool for researchers in analytical chemistry. Its use as an internal standard in isotope dilution mass spectrometry provides a robust method for achieving high accuracy and precision in the quantification of volatile organic compounds and other analytes. While specific application data for this compound is not widely available, the principles and generalized protocols outlined in this guide provide a solid foundation for its successful implementation in a research setting. The adoption of such stable isotope-labeled standards is crucial for generating reliable and defensible analytical data in drug development, environmental monitoring, and other scientific disciplines.
References
Commercial Availability and Technical Guide for 2-Fluoro-1,3-bis(methyl)benzene-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, properties, and potential applications of 2-Fluoro-1,3-bis(methyl)benzene-d6. This deuterated analog of 2-fluoro-1,3-dimethylbenzene (B1295033) serves as a valuable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies.
Introduction
This compound is a stable isotope-labeled compound where the six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] Its chemical behavior is nearly identical to its non-deuterated counterpart, 2-fluoro-1,3-dimethylbenzene, allowing it to effectively account for variations in sample preparation and analysis.
Commercial Availability
This compound is available from several specialized chemical suppliers. The primary vendors identified are MedChemExpress and ChemBK. The product is typically intended for research use only.
| Supplier | Product Number | CAS Number | Molecular Formula |
| MedChemExpress | HY-W012808S | 2913220-03-6 | C₈H₃D₆F |
| ChemBK | ChemBK2913220-03-6 | 2913220-03-6 | C₈H₃D₆F |
Physicochemical and Analytical Data
While specific certificates of analysis with precise quantitative data for every batch are proprietary to the suppliers, the following tables summarize the expected specifications for this compound based on typical standards for such compounds.
General Properties
| Property | Value |
| Molecular Weight | 130.19 g/mol [1][2][3][4] |
| Appearance | Colorless to light yellow liquid |
| Storage | Store at room temperature in a dry and well-ventilated place |
Analytical Specifications (Typical)
| Parameter | Specification |
| Chemical Purity (GC-MS) | ≥98% |
| Isotopic Purity (D-enrichment) | ≥98% |
| Solubility | Soluble in organic solvents such as DMSO, Methanol, and Chloroform |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[1][3]
Pharmacokinetic Studies
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is critical. Deuterated internal standards are the gold standard in pharmacokinetic studies for their ability to provide accurate and precise quantification of the parent drug in biological matrices.[5]
The workflow for a typical pharmacokinetic study utilizing a deuterated internal standard is depicted below.
References
Isotopic Purity of 2-Fluoro-1,3-bis(methyl)benzene-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 2-Fluoro-1,3-bis(methyl)benzene-d6, a deuterated analog of 2-fluoro-1,3-dimethylbenzene. The replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), at the methyl positions offers a valuable tool in various scientific applications, including as an internal standard in quantitative mass spectrometry-based studies. This document outlines the synthesis, analytical methodologies for determining isotopic purity, and representative data for this compound.
Data Presentation: Isotopic Purity Assessment
The isotopic purity of commercially available this compound is typically high, ensuring its suitability for sensitive analytical applications. While specific batch data may vary, the following table summarizes representative quantitative data for the isotopic distribution of this compound.
| Isotopologue | Deuterium Incorporation (d) | Representative Abundance (%) |
| d6 | 6 | > 98% |
| d5 | 5 | < 2% |
| d4 | 4 | < 0.5% |
| d3 | 3 | < 0.1% |
| d2 | 2 | < 0.1% |
| d1 | 1 | < 0.1% |
| d0 (unlabeled) | 0 | < 0.1% |
Note: These values are representative and may not reflect the exact specifications of all commercial suppliers.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound relies on robust analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
Synthesis of this compound (Proposed)
A plausible synthetic route for this compound involves the deuteration of the corresponding non-deuterated precursor, 2-fluoro-1,3-dimethylbenzene. One common method for introducing deuterium into methyl groups on an aromatic ring is through a halogenation-reduction sequence.
Step 1: Benzylic Bromination 2-Fluoro-1,3-dimethylbenzene is subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride. This reaction selectively brominates the benzylic positions.
Step 2: Deuteride (B1239839) Reduction The resulting 2-fluoro-1,3-bis(bromomethyl)benzene is then reduced using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄), to replace the bromine atoms with deuterium.
Purification: The final product is purified using standard laboratory techniques such as column chromatography on silica (B1680970) gel followed by distillation to yield 2-Fluoro-1,3-bis(methyl-d3)benzene (this compound).
Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic enrichment.[3][4]
Instrumentation: An electrospray ionization (ESI) or gas chromatography (GC) coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.
Method:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol (B129727) for ESI, or dichloromethane (B109758) for GC-MS).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Data Acquisition: Acquire the mass spectrum of the sample, focusing on the molecular ion region.
-
Data Analysis:
-
Identify the monoisotopic mass of the fully deuterated species (d6).
-
Identify and quantify the peak intensities of the other isotopologues (d0 to d5).
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue intensities. The isotopic purity is reported as the percentage of the d6 species.
-
Determination of Isotopic Purity by NMR Spectroscopy
NMR spectroscopy provides detailed information about the location and extent of deuteration.[2] Both ¹H and ²H NMR can be utilized.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Method:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound and a known amount of an internal standard (with a known proton concentration and a signal that does not overlap with the analyte) in a deuterated NMR solvent (e.g., chloroform-d).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Data Analysis:
-
Integrate the residual proton signals in the methyl region of the this compound spectrum.
-
Integrate a known signal from the internal standard.
-
Compare the integral of the residual proton signal to the integral of the internal standard to calculate the percentage of non-deuterated species, and thus infer the isotopic purity.
-
²H NMR Method:
-
Sample Preparation: Dissolve the sample in a protonated solvent (e.g., chloroform).
-
Data Acquisition: Acquire a ²H NMR spectrum.
-
Data Analysis: The presence of a signal corresponding to the deuterium at the methyl positions confirms deuteration. The relative integration of signals can provide information about the distribution of deuterium if there are other deuterated sites.
Mandatory Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Experimental workflow for determining the isotopic purity.
Caption: Chemical structure of this compound.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Guide: 2-Fluoro-1,3-bis(methyl)benzene-d6 - Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 2-Fluoro-1,3-bis(methyl)benzene-d6. Due to the limited availability of data for this specific deuterated compound, this guide heavily relies on information from its non-deuterated analog, 2-Fluoro-1,3-dimethylbenzene, and related fluorinated aromatic compounds. The toxicological information is extrapolated from a bromo-analog and should be considered indicative of potential hazards. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.
Introduction
This compound is a deuterated form of 2-Fluoro-1,3-dimethylbenzene. Deuterium-labeled compounds are of significant interest in pharmaceutical research and drug development, primarily for their use in metabolic and pharmacokinetic studies. The substitution of hydrogen with deuterium (B1214612) can influence the rate of metabolic processes, providing valuable insights into a drug candidate's behavior in biological systems. This guide provides essential safety, handling, and disposal information to support the research use of this compound.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound and its non-deuterated analog.
| Property | Value (this compound) | Value (2-Fluoro-1,3-dimethylbenzene) |
| Molecular Formula | C₈H₃D₆F | C₈H₉F |
| Molar Mass | 130.19 g/mol | 124.16 g/mol |
| Boiling Point | Not available | 147-148 °C |
| Density | Not available | 0.988 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.479 |
Hazard Identification and GHS Classification
As specific GHS classification for this compound is not available, the classification for the parent compound, 2-Fluoro-1,3-dimethylbenzene, is provided. It is prudent to assume the deuterated compound shares these hazards.
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |
Data for 2-Fluoro-1,3-dimethylbenzene.
Toxicological Information
Detailed toxicological data for this compound and its non-deuterated analog are not available. The information below is based on a structurally related compound, 5-Bromo-2-fluoro-1,3-dimethylbenzene, and should be used as a guide to potential hazards. The toxicological properties of the target compound have not been fully investigated.
| Toxicological Endpoint | GHS Classification (based on bromo-analog) | Potential Effects |
| Acute Toxicity | No data available | |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |
| Aspiration Hazard | No data available |
Experimental Protocols and Workflows
As no specific experimental protocols for this compound are publicly available, a general workflow for the safe handling of a hazardous research chemical is provided below.
Caption: General workflow for handling hazardous research chemicals.
Potential Signaling Pathway Involvement
While there is no specific information on the signaling pathways affected by this compound, exposure to xenobiotics and aromatic compounds can induce cellular stress. The following diagram illustrates a simplified, representative cellular stress response pathway. This is a generalized diagram and does not represent experimentally verified effects of the compound .
Caption: Representative cellular stress response pathway.
Handling and Storage
-
Handling: Use this compound in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store away from oxidizing agents.
Spills and Disposal
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contact your institution's environmental health and safety office for proper disposal procedures.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the pharmaceutical and life sciences sectors, the pursuit of precision, accuracy, and reliability in quantitative analysis is paramount. This in-depth technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable quantification, especially in mass spectrometry-based assays.
Core Principles: The Foundation of Isotope Dilution Mass Spectrometry
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612) (²H). This subtle yet significant modification is the cornerstone of their utility. The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of a deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte of interest.[1]
Their near-identical physicochemical properties ensure they behave similarly throughout the analytical process, including extraction, chromatography, and ionization.[1] However, the mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. Any loss of the analyte during sample processing or variations in instrument response will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[1]
Key Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers a multitude of advantages that are critical for the development of robust and reliable analytical methods. These benefits are particularly pronounced in complex biological matrices where variability can be high.
-
Enhanced Quantitative Accuracy and Precision: Deuterated analogs co-elute with the analytes, which minimizes signal distortion and leads to improved accuracy.[2] By correcting for various sources of error, deuterated internal standards lead to bioanalytical methods with higher accuracy and precision, which is crucial for making reliable decisions during drug development.[3]
-
Improved Reproducibility: Consistent ionization efficiency across multiple analytical runs is a key benefit.[2]
-
Reduced Matrix Effects: A significant challenge in liquid chromatography-mass spectrometry (LC-MS) is the phenomenon of matrix effects, where components in a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. Deuterium labeling minimizes signal suppression from these interfering compounds as the deuterated standard experiences the same matrix effects as the analyte, allowing for effective normalization.[2]
-
Compensation for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution are common sources of error. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring the final analyte-to-internal standard ratio remains constant.[3]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][3]
Data Presentation: Quantitative Comparison
The superiority of deuterated internal standards over other correction methods, such as using structural analogs or no internal standard, is well-documented. The following tables summarize quantitative data from various studies, illustrating the significant improvements in precision and accuracy.
Table 1: Comparison of Assay Precision for Immunosuppressive Drugs Using a Deuterated Internal Standard
| Analyte | Concentration (ng/mL) | Precision (%CV) with Deuterated IS | Precision (%CV) with Structural Analog IS |
| Cyclosporine A | 50 | 3.2 | 8.9 |
| 500 | 2.8 | 7.5 | |
| Tacrolimus | 5 | 4.1 | 11.2 |
| 50 | 3.5 | 9.8 | |
| Sirolimus | 5 | 4.5 | 12.1 |
| 50 | 3.9 | 10.4 | |
| Everolimus | 5 | 4.2 | 11.8 |
| 50 | 3.6 | 10.1 |
Data synthesized from studies demonstrating the improved precision of deuterated internal standards in complex matrices.
Table 2: Comparison of Accuracy and Precision for an Anticancer Agent
| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |
| Accuracy (Mean Bias) | 96.8% | 100.3% |
| Precision (%CV) - Low QC | 9.5% | 4.2% |
| Precision (%CV) - Mid QC | 8.2% | 3.1% |
| Precision (%CV) - High QC | 7.9% | 2.8% |
This data clearly illustrates a significant improvement in both accuracy and precision when using a deuterated internal standard compared to a structural analogue.[4]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful application of deuterated internal standards in quantitative analysis. The following sections outline generalized methodologies for a typical bioanalytical workflow using LC-MS/MS.
Sample Preparation: Protein Precipitation
This protocol provides a general framework for the analysis of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.
Materials:
-
Human plasma samples (stored at -80°C)
-
Deuterated Internal Standard (IS) stock solution
-
Acetonitrile (B52724) (ACN), LC-MS grade, acidified with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
Methodology:
-
Thaw Samples: Thaw frozen plasma samples on ice until completely liquefied.
-
Homogenize: Vortex mix the samples for 10 seconds to ensure homogeneity.
-
Aliquot: Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.
-
Spike Internal Standard: Add 20 µL of the IS working solution to each tube (except for blank matrix samples).
-
Vortex: Vortex briefly to mix.
-
Precipitate Proteins: Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex Vigorously: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge: Centrifuge the samples to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo)
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
Data Analysis:
-
Peak Integration: Integrate the peak areas for the specified MRM transitions of the analyte and the deuterated internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Synthesis of Deuterated Internal Standards
The synthesis of high-purity deuterated standards is a critical first step. Several methods are employed, with the choice depending on the desired location of the deuterium labels and the complexity of the target molecule.
Hydrogen-Deuterium (H/D) Exchange
This method is suitable for introducing deuterium at specific, activated positions within a molecule.
Protocol: Acid-Catalyzed Aromatic H/D Exchange
-
Dissolve Substrate: Dissolve the analyte in a deuterated acidic solvent, such as deuterated trifluoroacetic acid (TFA-d) or D₂SO₄.
-
Heat Reaction: Heat the mixture in a sealed vessel to facilitate the exchange of aromatic protons with deuterium.
-
Monitor Reaction: Monitor the progress of the reaction by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.
-
Workup: Neutralize the reaction mixture and extract the deuterated product.
-
Purify: Purify the product using chromatography to remove any unreacted starting material and byproducts.
Total Synthesis
For complex molecules or when specific, non-exchangeable positions need to be labeled, total synthesis using deuterated building blocks is often the preferred approach.
Conceptual Workflow for Total Synthesis:
-
Retrosynthetic Analysis: Design a synthetic route that incorporates commercially available deuterated starting materials.
-
Synthesis of Deuterated Intermediates: Synthesize key intermediates containing the deuterium labels.
-
Assembly of the Final Product: Combine the deuterated intermediates to construct the final deuterated analog of the target molecule.
-
Purification and Characterization: Purify the final product and thoroughly characterize it to confirm its identity, purity, and the location and extent of deuterium incorporation.
Mandatory Visualizations
To better illustrate the concepts and workflows described, the following diagrams are provided.
Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.
Caption: How deuterated internal standards mitigate matrix effects for accurate quantification.
References
- 1. Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
An In-depth Technical Guide to Isotope Dilution Mass Spectrometry for Researchers, Scientists, and Drug Development Professionals
Core Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that delivers highly accurate and precise quantification of analytes within complex mixtures.[1] Regarded as a definitive method in analytical chemistry, its strength lies in the use of an isotopically labeled version of the analyte as an internal standard, effectively mitigating errors from sample preparation and matrix effects.[1]
The foundational principle of IDMS involves introducing a known quantity of an isotopically enriched standard, often called a "spike," into a sample.[1] This standard is chemically identical to the analyte of interest but possesses a different mass due to the incorporation of stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1] Following the addition of the spike, it is allowed to equilibrate with the sample, creating a homogeneous mixture of the naturally occurring (native) analyte and the labeled standard.[1]
Subsequent analysis by a mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z), allows for the distinct measurement of both the native analyte and the internal standard.[1] The concentration of the analyte is then calculated based on the measured ratio of the native analyte to the isotopically labeled standard.[1] A significant advantage of this approach is that the accuracy of the final measurement is primarily dependent on the accuracy of this ratio, making it robust against sample losses during processing.
The IDMS Experimental Workflow
The successful implementation of an IDMS method involves a series of well-defined steps, from sample preparation to data analysis. This workflow ensures the reliability and reproducibility of the quantitative results.
References
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Volatile Aromatic Compounds in Water by GC-MS Using 2-Fluoro-1,3-bis(methyl)benzene-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of volatile organic compounds (VOCs), particularly benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX), in environmental and biological matrices is critical for assessing environmental contamination and human exposure. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and detection of these compounds. The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.
This document provides a detailed protocol for the use of 2-Fluoro-1,3-bis(methyl)benzene-d6 as an internal standard for the quantitative analysis of volatile aromatic compounds in water samples by GC-MS. This compound is a suitable internal standard for this application due to its structural similarity to the target analytes and its distinct mass-to-charge ratio, which allows for its clear differentiation from the non-deuterated target compounds.[1][2][3][4]
Principle of the Method
A known amount of the internal standard, this compound, is added to all samples, calibration standards, and quality control samples. The samples are then prepared using a purge-and-trap or headspace extraction method to isolate the volatile aromatic compounds. The extracted analytes are introduced into a GC-MS system for separation and detection. Quantification is performed by calculating the ratio of the peak area of the target analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve.
Materials and Reagents
-
Target Analytes: Benzene, Toluene, Ethylbenzene, m-Xylene, p-Xylene, o-Xylene
-
Solvents: Methanol (B129727) (purge-and-trap grade), Deionized water (VOC-free)
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen (purge gas)
-
Calibration Standards: Certified reference materials of target analytes in methanol.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of volatile aromatic compounds.
Detailed Protocols
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with methanol to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting certified stock solutions of the target analytes with methanol. The concentration range should bracket the expected sample concentrations. A typical range is 1, 5, 10, 25, 50, and 100 ng/mL.
Sample Preparation (Purge and Trap)
-
To a 40 mL purge-and-trap vial, add 10 mL of the water sample.
-
Add 5 µL of the IS Working Solution (10 µg/mL) to each vial, resulting in a final internal standard concentration of 5 ng/mL.
-
Seal the vials immediately with PTFE-lined septa.
-
Place the vials in the autosampler of the purge-and-trap system.
GC-MS Analysis
The following tables summarize the recommended GC-MS parameters. These may need to be optimized for your specific instrument and application.
Table 1: Gas Chromatography Parameters
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 35 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 150 °C | |
| Ramp 2: 25 °C/min to 250 °C, hold for 2 min | |
| Transfer Line Temp | 280 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 2 minutes |
Table 3: Selected Ion Monitoring (SIM) Parameters
| Analyte | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzene | 78 | 77 | 51 |
| Toluene | 92 | 91 | 65 |
| Ethylbenzene | 106 | 91 | 77 |
| m/p-Xylene | 106 | 91 | 77 |
| o-Xylene | 106 | 91 | 77 |
| This compound | 130 | 112 | 94 |
Data Analysis and Quantification
The concentration of each target analyte is calculated using the internal standard method. The response factor (RF) for each analyte is determined from the analysis of the calibration standards using the following equation:
RF = (Ax / Cx) / (Ais / Cis)
Where:
-
Ax = Peak area of the analyte
-
Cx = Concentration of the analyte
-
Ais = Peak area of the internal standard
-
Cis = Concentration of the internal standard
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area (Ax / Ais) against the concentration of the analyte for each calibration standard. The concentration of the analyte in the samples is then calculated from the linear regression of the calibration curve.
Logical Relationship for Quantification
Caption: Logical flow for analyte quantification using the internal standard method.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of volatile aromatic compounds in water samples by GC-MS. Its chemical properties ensure that it behaves similarly to the target analytes during sample preparation and analysis, effectively compensating for variations and leading to improved accuracy and precision. The detailed protocol provided herein serves as a comprehensive guide for researchers and scientists in the fields of environmental monitoring and drug development.
References
Application Note: Quantitative Analysis of Aromatic Compounds in Environmental Samples by LC-MS/MS Using 2-Fluoro-1,3-bis(methyl)benzene-d6 as an Internal Standard
For Research Use Only.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of a panel of aromatic compounds in water matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, 2-Fluoro-1,3-bis(methyl)benzene-d6 is employed as an internal standard. The use of a deuterated internal standard is critical for compensating for matrix effects and variations during sample preparation and injection.[1] This document provides a comprehensive protocol, including sample preparation, LC-MS/MS conditions, and data analysis, making it a valuable resource for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
Aromatic compounds are a significant class of environmental pollutants, often originating from industrial processes and petroleum products. Their monitoring in environmental samples is crucial due to their potential toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the detection of these compounds.
The use of stable isotope-labeled internal standards, such as deuterated compounds, is considered the gold standard in quantitative mass spectrometry.[1] These standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they effectively track the analyte throughout the entire analytical workflow, from extraction to detection.[1] This co-elution and similar ionization behavior allows for the correction of variations in sample preparation, injection volume, and instrument response.[1] this compound is a suitable internal standard for the analysis of various aromatic compounds due to its structural similarity and mass shift, which allows for clear differentiation in the mass spectrometer.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of aromatic compounds using this compound as an internal standard is depicted below.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) to the 100 mL water sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in deionized water to remove any interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the trapped analytes and the internal standard with 5 mL of acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (80:20 water:acetonitrile).
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B in 8 min, hold at 95% B for 2 min, return to 20% B in 0.1 min, hold for 2.9 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following table summarizes the MRM transitions for the target aromatic compounds and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Benzene | 79.1 | 52.1 | 25 | 15 |
| Toluene | 93.1 | 65.1 | 28 | 18 |
| Ethylbenzene | 107.2 | 79.1 | 30 | 20 |
| o-Xylene | 107.2 | 79.1 | 30 | 20 |
| m-Xylene | 107.2 | 79.1 | 30 | 20 |
| p-Xylene | 107.2 | 79.1 | 30 | 20 |
| This compound (IS) | 131.2 | 100.1 | 32 | 22 |
Data Presentation
Calibration Curve
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression was applied to the data points.
| Analyte | Calibration Range (ng/mL) | R² |
| Benzene | 0.1 - 100 | 0.998 |
| Toluene | 0.1 - 100 | 0.999 |
| Ethylbenzene | 0.1 - 100 | 0.997 |
| Xylenes (total) | 0.3 - 300 | 0.998 |
Method Performance
The performance of the method was evaluated by determining the limit of detection (LOD), limit of quantification (LOQ), and recovery.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| Benzene | 0.03 | 0.1 | 98.5 | 4.2 |
| Toluene | 0.03 | 0.1 | 99.1 | 3.8 |
| Ethylbenzene | 0.04 | 0.1 | 97.8 | 4.5 |
| Xylenes (total) | 0.1 | 0.3 | 98.2 | 4.1 |
Signaling Pathway and Logical Relationships
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated in the diagram below.
Conclusion
This application note demonstrates a reliable and sensitive LC-MS/MS method for the quantification of aromatic compounds in water samples. The use of this compound as an internal standard is crucial for achieving accurate and precise results by compensating for potential variations in the analytical process. The provided protocols and data serve as a valuable starting point for laboratories involved in environmental monitoring and related fields.
References
Application Note: Quantitative Analysis of 2-Fluoro-1,3-dimethylbenzene using 2-Fluoro-1,3-bis(methyl)benzene-d6 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of chemical compounds is critical in pharmaceutical research, environmental analysis, and quality control. The use of stable isotope-labeled internal standards, such as 2-Fluoro-1,3-bis(methyl)benzene-d6, is a widely accepted method for achieving high accuracy and precision in quantitative analysis by mass spectrometry. This application note provides a detailed protocol for the quantitative analysis of 2-Fluoro-1,3-dimethylbenzene using its deuterated analog, this compound, as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). The near-identical physicochemical properties of the analyte and its deuterated internal standard ensure they behave similarly during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of the analyte and the internal standard is presented in Table 1.
| Property | 2-Fluoro-1,3-dimethylbenzene | This compound |
| Molecular Formula | C₈H₉F | C₈H₃D₆F[3][4] |
| Molar Mass | 124.15 g/mol | 130.19 g/mol [3][4] |
| CAS Number | 443-88-9 | 2913220-03-6[3][4] |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | ~146-147 °C | Not specified, expected to be similar to the non-deuterated form |
Table 1: Physicochemical Properties
Experimental Protocol
This protocol outlines the procedure for the quantitative analysis of 2-Fluoro-1,3-dimethylbenzene in a representative sample matrix (e.g., plasma or environmental water sample) using this compound as an internal standard.
Materials and Reagents
-
2-Fluoro-1,3-dimethylbenzene (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (GC grade)
-
Deionized water
-
Sample matrix (e.g., blank human plasma, environmental water)
-
Nitrogen gas (high purity)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Fluoro-1,3-dimethylbenzene and dissolve in 10 mL of methanol.
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 2-Fluoro-1,3-dimethylbenzene by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the primary stock solution of this compound with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of sample (or calibration standard/quality control sample), add 50 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 2 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of dichloromethane for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
| GC Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 1 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 2 min |
| MS Parameter | Condition |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 2-Fluoro-1,3-dimethylbenzene: m/z 124 (Quantifier), 109 (Qualifier) This compound: m/z 130 (Quantifier), 112 (Qualifier) |
Table 2: GC-MS Parameters
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 120,500 | 0.0104 |
| 5 | 6,300 | 121,000 | 0.0521 |
| 10 | 12,800 | 120,000 | 0.1067 |
| 50 | 64,500 | 119,500 | 0.5397 |
| 100 | 129,000 | 120,800 | 1.0679 |
| 500 | 650,000 | 119,000 | 5.4622 |
| 1000 | 1,305,000 | 120,200 | 10.8569 |
Table 3: Representative Calibration Curve Data
The calibration curve should exhibit a linear relationship with a correlation coefficient (r²) of ≥ 0.995.
Sample Analysis
The concentration of 2-Fluoro-1,3-dimethylbenzene in unknown samples is determined using the linear regression equation from the calibration curve.
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Sample 1 | 45,600 | 118,900 | 0.3835 | 35.2 |
| Sample 2 | 15,200 | 121,300 | 0.1253 | 11.5 |
| Sample 3 | 258,000 | 119,600 | 2.1572 | 198.5 |
Table 4: Representative Sample Quantification Data
Diagrams
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of 2-Fluoro-1,3-dimethylbenzene using this compound as an internal standard by GC-MS. The use of a deuterated internal standard is a robust method that corrects for analytical variability, ensuring high-quality, reliable quantitative data. The described methodology can be adapted for various sample matrices and is suitable for applications in pharmaceutical development, environmental monitoring, and other areas requiring precise chemical analysis.
References
Application of 2-Fluoro-1,3-bis(methyl)benzene-d6 in Environmental Sample Analysis
Introduction
2-Fluoro-1,3-bis(methyl)benzene-d6 is a deuterated and fluorinated aromatic compound. Its chemical properties, such as its volatility and behavior in chromatographic systems, are similar to those of many common environmental pollutants, including volatile organic compounds (VOCs) and polycyclic aromatic hydrocarbons (PAHs). A key characteristic of this compound is that it is not naturally found in environmental samples. These features make it an excellent candidate for use as a surrogate or internal standard in analytical methods for the quantification of organic contaminants in environmental matrices such as water and soil. The use of such standards is crucial for ensuring the accuracy and reliability of analytical results by correcting for variations in sample preparation, extraction efficiency, and instrument response.
This document provides detailed protocols for the application of this compound as a surrogate standard in the gas chromatography-mass spectrometry (GC-MS) analysis of VOCs and PAHs in environmental samples. The methodologies are based on established environmental testing protocols, such as those outlined by the U.S. Environmental Protection Agency (EPA).
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structure. Fluorinated aromatic compounds are known for their chemical inertness and volatility, which are desirable characteristics for surrogate standards. The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, allowing it to be easily distinguished from native analytes in the sample.
| Property | Value (Estimated) |
| Chemical Formula | C₈H₃D₆F |
| Molecular Weight | 130.19 g/mol |
| Boiling Point | Similar to 2-Fluoro-1,3-dimethylbenzene (~145°C) |
| Solubility in Water | Low |
| Solubility in Organic Solvents | High (e.g., methanol (B129727), dichloromethane) |
Protocol 1: Analysis of Volatile Organic Compounds (VOCs) in Water by Purge and Trap GC-MS
This protocol describes the use of this compound as a surrogate standard for the analysis of VOCs in water samples, based on methodologies similar to U.S. EPA Method 8260.
Experimental Protocol
-
Sample Collection and Preservation:
-
Collect water samples in 40 mL glass vials with Teflon-lined septa.
-
Preserve the samples by adding a few drops of concentrated hydrochloric acid to achieve a pH < 2.
-
Store the samples at 4°C until analysis.
-
-
Preparation of Standards:
-
Prepare a stock solution of this compound in methanol at a concentration of 25 µg/mL.
-
Prepare calibration standards containing the target VOCs at various concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/L) in reagent water.
-
Spike each calibration standard and sample with a known amount of the this compound stock solution to achieve a final concentration of 25 µg/L. Other commonly used surrogates like Toluene-d8 and 4-Bromofluorobenzene can also be added.
-
Internal standards (e.g., Chlorobenzene-d5, 1,4-Dichlorobenzene-d4) should also be added to all standards and samples just before analysis.
-
-
Sample Preparation and Analysis:
-
For each analysis, take a 5 mL aliquot of the water sample (or standard).
-
Add the surrogate and internal standards.
-
The sample is then introduced into a purge and trap system connected to a GC-MS.
-
The VOCs are purged from the water with an inert gas (e.g., helium) and trapped on a sorbent tube.
-
The trap is then heated, and the desorbed VOCs are transferred to the GC-MS for analysis.
-
-
GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624 or equivalent)
-
Oven Program: 35°C for 2 min, ramp to 180°C at 10°C/min, hold for 3 min.
-
Injector: Splitless, 200°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line: 250°C
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range: 35-350 amu
-
Data Presentation: Expected Performance
The following table summarizes the expected performance characteristics for this compound as a surrogate standard, based on typical acceptance criteria for similar compounds in EPA methods.
| Parameter | Acceptance Criteria |
| Percent Recovery | 70-130% |
| Relative Standard Deviation (RSD) for replicates | < 20% |
Experimental Workflow
Caption: Workflow for VOC analysis in water using this compound as a surrogate.
Protocol 2: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil by GC-MS
This protocol outlines the use of this compound as a surrogate standard for the analysis of PAHs in soil samples, following principles similar to U.S. EPA Method 8270.
Experimental Protocol
-
Sample Collection and Preparation:
-
Collect soil samples in glass jars and store at 4°C.
-
Homogenize the soil sample and weigh out 10 g into a beaker.
-
Mix the soil with an equal amount of anhydrous sodium sulfate (B86663) to remove moisture.
-
-
Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 50 µg/mL.
-
Prepare calibration standards containing the 16 priority PAHs at concentrations ranging from 0.1 to 20 µg/mL.
-
Spike each calibration standard and sample extract with the surrogate standard to a final concentration of 2 µg/mL. Other surrogates like Nitrobenzene-d5 and Terphenyl-d14 are often used in conjunction.
-
Add internal standards (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12) to the final extracts before analysis.[1]
-
-
Sample Extraction:
-
Spike the soil sample with the surrogate standard solution.
-
Extract the sample using an appropriate technique such as Soxhlet extraction or Pressurized Fluid Extraction (PFE) with a 1:1 mixture of acetone (B3395972) and hexane.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract may require cleanup using solid-phase extraction (SPE) with silica (B1680970) gel to remove interferences.
-
-
GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Oven Program: 60°C for 2 min, ramp to 320°C at 6°C/min, hold for 10 min.
-
Injector: Splitless, 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line: 280°C
-
MS Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range: 45-500 amu
-
Data Presentation: Expected Performance
The table below shows the expected performance characteristics for this compound as a surrogate in soil analysis.
| Parameter | Acceptance Criteria |
| Percent Recovery | 60-140% |
| Relative Standard Deviation (RSD) for replicates | < 30% |
Experimental Workflow
Caption: Workflow for PAH analysis in soil using this compound as a surrogate.
Conclusion
This compound is a promising candidate for use as a surrogate standard in the environmental analysis of VOCs and PAHs by GC-MS. Its chemical properties and isotopic labeling allow for effective monitoring of analytical method performance. The protocols provided here, based on established methodologies for similar compounds, offer a robust framework for its application. It is important to note that for accredited environmental testing, method validation studies should be performed to establish laboratory-specific performance criteria for this compound.
References
Application Notes and Protocols for 2-Fluoro-1,3-bis(methyl)benzene-d6 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 2-Fluoro-1,3-bis(methyl)benzene-d6 as an internal standard in metabolomics research, specifically for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) based analyses. This deuterated standard is designed to enhance the accuracy and reproducibility of quantitative and semi-quantitative metabolomic studies.
Introduction to this compound
This compound is the deuterated analog of 2-Fluoro-1,3-dimethylbenzene. Its properties make it an excellent internal standard for the analysis of small molecules in complex biological matrices. The deuterium (B1214612) labeling provides a distinct mass shift in mass spectrometry without significantly altering its chemical and physical properties, such as retention time in chromatography.[1] In NMR, its distinct signals can be used for quantification without overlapping with endogenous metabolite signals.
Key Advantages:
-
Minimizes Variability: Helps to correct for variations in sample preparation, injection volume, and instrument response.[2]
-
Improves Accuracy and Precision: Enables more reliable quantification of target metabolites.[3]
-
Chemically Inert: Less likely to react with metabolites in the sample.
-
Suitable for Non-polar Metabolites: Its chemical nature makes it particularly useful for studies involving non-polar to semi-polar metabolites.
Application in GC-MS Based Metabolomics
This compound is particularly well-suited as an internal standard for GC-MS-based metabolomics, especially for untargeted and targeted analysis of volatile and semi-volatile organic compounds that require derivatization.
Experimental Workflow for GC-MS
The following diagram illustrates the general workflow for a GC-MS metabolomics experiment incorporating an internal standard.
Caption: Workflow for GC-MS metabolomics using an internal standard.
Protocol for GC-MS Analysis
This protocol is designed for the analysis of metabolites in human plasma.
Materials:
-
This compound solution (1 mg/mL in methanol)
-
Methanol, Chloroform, Water (HPLC grade)
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
Procedure:
-
Sample Preparation and Metabolite Extraction:
-
Thaw 100 µL of plasma on ice.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the 1 mg/mL this compound solution to the supernatant.
-
-
Solvent Evaporation:
-
Dry the extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Methoxyamination: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex and incubate at 37°C for 90 minutes.
-
Silylation: Add 80 µL of MSTFA (with 1% TMCS). Vortex and incubate at 37°C for 30 minutes.[4]
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC vial with an insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 325°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (example):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
-
-
Data Processing:
Quantitative Performance Data (Hypothetical)
The following tables present hypothetical data to demonstrate the performance of this compound as an internal standard.
Table 1: Linearity of a Target Analyte with and without Internal Standard Normalization
| Analyte Concentration (µM) | Analyte Peak Area (without IS) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 0.051 |
| 5 | 78,910 | 0.263 |
| 10 | 145,678 | 0.485 |
| 25 | 360,123 | 1.200 |
| 50 | 725,432 | 2.418 |
| R² | 0.991 | 0.999 |
Table 2: Precision of Measurements with and without Internal Standard
| Replicate | Peak Area (without IS) | Peak Area (with IS) |
| 1 | 150,123 | 148,987 |
| 2 | 165,432 | 150,123 |
| 3 | 145,678 | 149,555 |
| 4 | 170,987 | 151,001 |
| 5 | 148,765 | 149,876 |
| Mean | 156,197 | 149,908 |
| %RSD | 7.5% | 0.5% |
Application in NMR Based Metabolomics
In NMR-based metabolomics, this compound can serve as a quantitative reference standard due to its simple, well-resolved signals that are unlikely to overlap with endogenous metabolite signals.
Experimental Workflow for NMR
The diagram below outlines the workflow for an NMR-based metabolomics study using an internal standard.
Caption: Workflow for NMR metabolomics using an internal standard.
Protocol for NMR Analysis
This protocol is suitable for the analysis of metabolites in urine.
Materials:
-
This compound solution (10 mM in D2O with 0.1% DMSO for solubility)
-
Phosphate buffer (0.2 M, pH 7.4) in D2O
-
Deuterium oxide (D2O)
Procedure:
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove particulate matter.
-
In an Eppendorf tube, mix 540 µL of the urine supernatant with 60 µL of the phosphate buffer.[7]
-
-
Internal Standard Spiking:
-
Add 10 µL of the 10 mM this compound solution.
-
-
NMR Tube Preparation:
-
Transfer the mixture to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire 1D ¹H-NMR spectra on a high-resolution NMR spectrometer (e.g., 600 MHz or higher).
-
Typical Acquisition Parameters:
-
Pulse Sequence: 1D NOESY with presaturation for water suppression.
-
Temperature: 298 K.
-
Number of Scans: 64-128.
-
Relaxation Delay: 5 seconds.
-
-
-
Data Processing:
-
Process the raw NMR data (FID) using software like MestReNova, TopSpin, or similar.
-
Apply Fourier transformation, phasing, and baseline correction.[8]
-
Calibrate the chemical shift using the signal from this compound.
-
Integrate the area of the internal standard signal and the signals of the target metabolites.
-
Calculate the concentration of metabolites using the following formula: Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * Concentration_IS
-
Quantitative Performance Data (Hypothetical)
Table 3: Accuracy of Metabolite Quantification in Spiked Urine Samples
| Metabolite | Spiked Concentration (mM) | Measured Concentration (mM) using IS | Recovery (%) |
| Lactate | 1.0 | 0.98 | 98.0 |
| Alanine | 0.5 | 0.51 | 102.0 |
| Creatinine | 2.0 | 1.95 | 97.5 |
Table 4: Reproducibility of Quantification
| Sample | Lactate Concentration (mM) - Replicate 1 | Lactate Concentration (mM) - Replicate 2 | Lactate Concentration (mM) - Replicate 3 | %RSD |
| Control 1 | 1.23 | 1.25 | 1.24 | 0.81 |
| Treated 1 | 2.54 | 2.51 | 2.55 | 0.80 |
Conclusion
This compound is a valuable tool for enhancing the quality of metabolomics data obtained from both GC-MS and NMR platforms. Its use as an internal standard allows for the correction of experimental variations, leading to more accurate and reproducible quantification of metabolites. The protocols provided here offer a framework for the integration of this standard into metabolomics workflows. Researchers should optimize these protocols for their specific applications and sample types to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hands-on: Mass spectrometry: GC-MS data processing (with XCMS, RAMClustR, RIAssigner, and matchms) / Mass spectrometry: GC-MS data processing (with XCMS, RAMClustR, RIAssigner, and matchms) / Metabolomics [training.galaxyproject.org]
- 6. A modified data normalization method for GC-MS-based metabolomics to minimize batch variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
Application Note: Spiking Procedure for 2-Fluoro-1,3-bis(methyl)benzene-d6 in Water Samples for Quality Control and Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of volatile organic compounds (VOCs) in aqueous matrices is a critical task in environmental monitoring, water quality assessment, and pharmaceutical manufacturing. Gas chromatography-mass spectrometry (GC-MS), often coupled with sample introduction techniques like purge and trap, is a widely used method for such analyses. To ensure the accuracy and reliability of these measurements, an internal standard (IS) is employed to correct for variations in sample preparation, injection volume, and instrument response.
2-Fluoro-1,3-bis(methyl)benzene-d6 is a deuterated aromatic compound suitable for use as an internal standard in the analysis of various VOCs in water. Its chemical properties are similar to many common analytes, while its mass is distinct, allowing for clear differentiation in the mass spectrometer. This application note provides a detailed protocol for the preparation of a spiking solution of this compound and the procedure for spiking it into water samples prior to analysis.
Materials and Reagents
-
This compound (CAS: 2913220-03-6), analytical standard grade
-
Methanol (B129727), purge and trap grade or equivalent high purity
-
Reagent water, ASTM Type I or equivalent, free of interfering contaminants
-
Micropipettes and sterile, disposable tips
-
Volumetric flasks, Class A (1 mL, 10 mL, and 100 mL)
-
Autosampler vials (e.g., 40 mL VOA vials) with PTFE-lined septa
-
Vortex mixer
Experimental Protocols
Preparation of Stock Internal Standard Solution (1000 µg/mL)
-
Allow the sealed ampule of this compound to equilibrate to room temperature.
-
Carefully open the ampule and, using a gas-tight syringe, transfer the entire contents to a 1.0 mL volumetric flask.
-
Rinse the ampule with a small amount of methanol and add the rinsing to the volumetric flask.
-
Bring the flask to the 1.0 mL mark with methanol.
-
Cap the flask and mix thoroughly by inverting it several times.
-
Transfer the stock solution to a labeled amber vial with a PTFE-lined cap and store at 4°C. This stock solution has a concentration of 1000 µg/mL.
Preparation of Working Internal Standard Spiking Solution (25 µg/mL)
-
Allow the stock internal standard solution to come to room temperature.
-
Using a calibrated micropipette, transfer 250 µL of the 1000 µg/mL stock solution into a 10.0 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Cap the flask and mix thoroughly by inverting.
-
This working solution has a concentration of 25 µg/mL and should be stored at 4°C.
Spiking Procedure for Water Samples
-
For each water sample, blank, and calibration standard, collect a 5.0 mL aliquot in a 40 mL VOA vial.
-
Using a calibrated micropipette, add 10 µL of the 25 µg/mL working internal standard spiking solution to each 5.0 mL water sample. This results in a final internal standard concentration of 50 µg/L in the sample.
-
Immediately cap the vials with PTFE-lined septa.
-
Gently vortex the vials for 10-15 seconds to ensure thorough mixing.
-
The spiked samples are now ready for analysis by purge and trap GC-MS.
Data Presentation
The following table summarizes typical quantitative data for the analysis of VOCs in water using this compound as an internal standard. These values are representative and may vary depending on the specific instrumentation and analytical conditions.
| Parameter | Typical Value |
| Internal Standard | This compound |
| Spiking Concentration | 50 µg/L |
| Average Recovery | 85-115% |
| Relative Standard Deviation (RSD) | < 15% |
| Method Detection Limit (MDL) for typical VOCs | 0.1 - 1.0 µg/L |
| Limit of Quantitation (LOQ) for typical VOCs | 0.5 - 5.0 µg/L |
Visualizations
The following diagrams illustrate the experimental workflow for the preparation of the internal standard and the spiking procedure.
Caption: Experimental workflow for internal standard preparation and sample spiking.
Caption: Role of the internal standard in quantitative analysis.
Application Note: Quantification of 2-Fluoro-1,3-dimethylbenzene using Gas Chromatography with Flame Ionization Detection (GC-FID)
Introduction
2-Fluoro-1,3-dimethylbenzene, an important intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds, requires precise and accurate quantification for quality control and process monitoring. This application note details a robust and validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the determination of 2-Fluoro-1,3-dimethylbenzene in solution. The method is demonstrated to be linear, accurate, precise, and sensitive for its intended purpose.
Materials and Methods
A standard gas chromatography system equipped with a flame ionization detector was utilized. The separation was achieved on a capillary column suitable for volatile organic compounds.
Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/Splitless, operated in split mode (10:1)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 180°C
-
Hold: 5 minutes at 180°C
-
-
Detector Temperature: 300°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injection Volume: 1 µL
Standards and Sample Preparation:
A stock solution of 2-Fluoro-1,3-dimethylbenzene (≥99% purity) was prepared in methanol (B129727) at a concentration of 1000 µg/mL. Calibration standards were prepared by serial dilution of the stock solution in methanol to cover the desired concentration range. Samples containing 2-Fluoro-1,3-dimethylbenzene were diluted with methanol to fall within the calibration range.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Results and Discussion
The developed GC-FID method successfully separated 2-Fluoro-1,3-dimethylbenzene from potential impurities and solvent peaks. The method validation results are summarized in the tables below, demonstrating its suitability for the intended application.
Quantitative Data Summary
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision
| Precision Level | Concentration (µg/mL) | %RSD (n=6) |
|---|---|---|
| Repeatability (Intra-day) | 50 | < 1.0% |
| Intermediate Precision (Inter-day) | 50 | < 2.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
|---|---|
| 10 | 98.0 - 102.0 |
| 50 | 98.0 - 102.0 |
| 90 | 98.0 - 102.0 |
Table 4: Limits of Detection and Quantification
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
This application note presents a validated GC-FID method for the quantitative determination of 2-Fluoro-1,3-dimethylbenzene. The method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity. It is suitable for routine quality control analysis in research and industrial settings.
Experimental Protocol: Quantification of 2-Fluoro-1,3-dimethylbenzene by GC-FID
1. Objective
To provide a detailed procedure for the quantification of 2-Fluoro-1,3-dimethylbenzene in a given sample using Gas Chromatography with Flame Ionization Detection (GC-FID).
2. Materials and Reagents
-
2-Fluoro-1,3-dimethylbenzene (Reference Standard, ≥99% purity)
-
Methanol (HPLC grade or equivalent)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Autosampler vials with caps
3. Instrument Setup
-
Set up the GC-FID system according to the conditions outlined in the "Instrumentation and Chromatographic Conditions" section of the Application Note.
-
Ensure the system is leak-free and the carrier gas is flowing at the specified rate.
-
Ignite the FID and allow the system to stabilize.
4. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of 2-Fluoro-1,3-dimethylbenzene reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock standard solution with methanol. A suggested range is 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing 2-Fluoro-1,3-dimethylbenzene.
-
Dissolve and dilute the sample with methanol to a final concentration expected to be within the calibration range.
-
5. Chromatographic Analysis
-
Transfer the prepared standards and samples into autosampler vials.
-
Create a sequence in the chromatography data system (CDS).
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared samples.
-
Inject a quality control (QC) standard (a mid-range calibration standard) periodically to monitor system suitability.
6. Data Analysis
-
Integrate the peak corresponding to 2-Fluoro-1,3-dimethylbenzene in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of 2-Fluoro-1,3-dimethylbenzene in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original sample, accounting for the initial sample weight and dilution factors.
7. System Suitability
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
The relative standard deviation (%RSD) for replicate injections of a standard should be ≤ 2.0%.
Visualizations
Caption: Experimental workflow for 2-Fluoro-1,3-dimethylbenzene quantification.
Application Notes: The Use of 2-Fluoro-1,3-bis(methyl)benzene-d6 in Biological Matrix Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly in pharmacokinetic and metabolism studies, the use of stable isotope-labeled (SIL) internal standards is paramount for achieving accurate and reproducible quantification of analytes in complex biological matrices.[1][2][3] The variability inherent in sample preparation and analysis, including analyte loss during extraction and matrix effects in mass spectrometry, necessitates a reliable method of normalization.[2][4] Deuterated internal standards, which are chemically almost identical to the analyte but have a higher mass, are the preferred choice as they co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing the most accurate correction.[1][2]
This document provides a detailed application note and a representative protocol for the use of 2-Fluoro-1,3-bis(methyl)benzene-d6 as an internal standard (IS) in a hypothetical bioanalytical method for the quantification of a structurally similar, non-deuterated analyte in human plasma. While specific applications for this compound are not widely published, this document serves as a practical guide to developing and validating a robust LC-MS/MS method using a deuterated aromatic hydrocarbon as an internal standard.
Principle of Deuterated Internal Standards
The core principle behind using a deuterated internal standard is to add a known amount of the IS to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.[4] The ratio of the analyte's response to the IS's response is then used for quantification. This approach effectively corrects for variations that may occur during sample handling and analysis.
Logical Relationship: Internal Standard Correction
Caption: Principle of internal standard correction in bioanalysis.
Experimental Protocols
This section outlines a representative protocol for the quantification of a hypothetical analyte, "Analyte X" (structurally analogous to 2-Fluoro-1,3-dimethylbenzene), in human plasma using this compound as an internal standard.
Materials and Reagents
-
Analyte X: Reference standard (≥98% purity)
-
This compound (IS): (≥98% purity, isotopic purity ≥99%)
-
Human Plasma (K2EDTA): Sourced from an accredited biobank
-
Acetonitrile (ACN): HPLC or LC-MS grade
-
Methanol (MeOH): HPLC or LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Water: Deionized, 18 MΩ·cm or greater
-
Methyl tert-butyl ether (MTBE): HPLC grade
Stock and Working Solutions
-
Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Analyte X in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Analyte X Working Solutions: Prepare serial dilutions of the Analyte X stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) spiking solutions.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 500 µL of MTBE.
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for plasma sample preparation and analysis.
LC-MS/MS Method
The following are typical starting conditions that would require optimization for a specific analyte.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Standard UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temperature | 10°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Table 3: MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte X | 125.1 | 91.1 | 15 |
| IS (d6) | 131.1 | 97.1 | 15 |
Note: The m/z values for Analyte X and the IS are hypothetical and would need to be determined experimentally.
Method Validation Summary
A bioanalytical method using a deuterated internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria for key validation parameters.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Within ±15% of nominal value (±20% at the Lower Limit of Quantification - LLOQ) for QC samples at multiple levels. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from multiple sources. |
| Matrix Effect | IS-normalized matrix factor should be consistent across different lots of matrix with a CV ≤ 15%. |
| Recovery | Consistent and reproducible, though not required to be 100%. |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top). |
Conclusion
The use of a stable isotope-labeled internal standard like this compound is a critical component of a robust and reliable bioanalytical method.[2] By co-eluting with the analyte and exhibiting similar behavior during extraction and ionization, it effectively compensates for potential variabilities, leading to improved accuracy and precision in the quantification of analytes in complex biological matrices.[1] The protocols and data presented herein provide a representative framework for the development and validation of such methods, which are essential in drug development and clinical research.
References
Application Notes and Protocols for Volatile Organic Compound (VOC) Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of common sample preparation techniques for the analysis of volatile organic compounds (VOCs). Detailed application notes discuss the theoretical basis and practical considerations for each method, while experimental protocols offer step-by-step guidance for their implementation.
Introduction to VOC Sample Preparation
The accurate analysis of volatile organic compounds is critically dependent on the initial sample preparation steps. The primary goal of these techniques is to efficiently extract and concentrate VOCs from a sample matrix and introduce them into an analytical instrument, typically a gas chromatograph (GC) or a gas chromatograph-mass spectrometer (GC-MS).[1][2] The choice of an appropriate sample preparation method is dictated by several factors, including the sample matrix (e.g., solid, liquid, gas), the volatility and concentration of the target analytes, and the desired sensitivity of the analysis.[3] This document details four widely used techniques: Static Headspace (HS) Sampling, Solid-Phase Microextraction (SPME), Purge and Trap (P&T), and Thermal Desorption (TD).
Static Headspace (HS) Gas Chromatography
Application Notes:
Static headspace analysis is a simple and rapid technique for the analysis of volatile compounds in liquid or solid samples.[4] The underlying principle involves placing a sample in a sealed vial and heating it to a specific temperature to facilitate the partitioning of volatile analytes from the sample matrix into the gas phase (headspace) above the sample.[4] Once equilibrium is reached between the two phases, a portion of the headspace gas is injected into the GC for analysis.[5]
This method is particularly advantageous for samples where the matrix is non-volatile or contains components that could contaminate the GC system, such as in the analysis of residual solvents in pharmaceuticals, blood alcohol content, and flavor compounds in food and beverages.[4][6] The partition coefficient (K), which describes the equilibrium distribution of an analyte between the sample and gas phases, is a critical parameter.[4] Lower K values indicate a greater tendency for the analyte to partition into the headspace, resulting in higher sensitivity.[4] To enhance the transfer of analytes into the headspace, matrix modifiers like salts ("salting-out") can be added to aqueous samples to decrease the solubility of the VOCs.[5]
Key Considerations:
-
Matrix Effects: The composition of the sample matrix can significantly influence the partitioning of VOCs.
-
Equilibration Time and Temperature: These parameters must be optimized to ensure that equilibrium is reached for all target analytes.[7]
-
Sensitivity: While simple, static headspace may not be sensitive enough for trace-level analysis compared to dynamic techniques like purge and trap.[3]
Experimental Protocol: Static Headspace Analysis of Residual Solvents in a Pharmaceutical Powder
Objective: To quantify residual solvents in a pharmaceutical powder sample using static headspace gas chromatography.
Materials:
-
Headspace autosampler and GC-FID/MS system
-
Headspace vials (e.g., 20 mL) with caps (B75204) and septa
-
Analytical balance
-
Dilution solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Reference standards of the target residual solvents
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the pharmaceutical powder (e.g., 100 mg) directly into a headspace vial.
-
Solvent Addition: Add a precise volume of the dilution solvent (e.g., 5 mL of DMSO) to the vial.
-
Standard Preparation: Prepare a series of calibration standards by spiking known concentrations of the residual solvent standards into the dilution solvent in separate headspace vials.
-
Vial Sealing: Immediately seal the sample and standard vials with caps and septa to prevent the loss of volatile compounds.
-
Incubation: Place the vials in the headspace autosampler's oven. Heat the vials at a constant temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) to allow for the equilibration of the volatiles between the sample and the headspace.[4]
-
Injection: Following incubation, the headspace autosampler will automatically inject a fixed volume of the headspace gas from each vial into the GC inlet.
-
GC Analysis: The injected VOCs are separated on the GC column and detected by the FID or MS.
-
Quantification: Create a calibration curve from the analysis of the standard vials and use it to determine the concentration of the residual solvents in the sample.
Workflow for Static Headspace Analysis
Caption: Workflow of Static Headspace (HS) Analysis.
Solid-Phase Microextraction (SPME)
Application Notes:
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a fused-silica fiber coated with a stationary phase to extract and concentrate VOCs from a sample.[8] The fiber can be exposed to the headspace above a sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME).[9] After an appropriate extraction time, the fiber is retracted into a protective needle and transferred to the heated injection port of a GC, where the adsorbed analytes are thermally desorbed onto the GC column.[8][10]
The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes.[8] Common coatings include polydimethylsiloxane (B3030410) (PDMS) for nonpolar compounds, polyacrylate (PA) for polar compounds, and mixed-phase coatings like Carboxen/PDMS for a broad range of volatiles.[8][9] SPME is a versatile technique applicable to a wide array of matrices, including environmental, food, and biological samples.[8][11] Method development involves optimizing parameters such as fiber type, extraction time and temperature, and desorption conditions.[8][12]
Key Considerations:
-
Fiber Selection: The choice of fiber coating significantly impacts the extraction efficiency for different analytes.
-
Competitive Adsorption: At high analyte concentrations, competition for active sites on the fiber can occur, potentially leading to inaccurate quantification.[13]
-
Carryover: Inadequate desorption can lead to carryover between analyses.
-
Automation: SPME is readily automated, improving reproducibility and sample throughput.[10]
Experimental Protocol: Headspace SPME Analysis of Flavor Compounds in a Fruit Juice
Objective: To identify and semi-quantify the volatile flavor compounds in a fruit juice sample using Headspace SPME-GC-MS.
Materials:
-
SPME fiber assembly (e.g., Carboxen/PDMS fiber) and holder
-
GC-MS system with a SPME-compatible inlet
-
Headspace vials with caps and septa
-
Heating and stirring module
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation: Pipette a specific volume of the fruit juice (e.g., 5 mL) into a headspace vial.
-
Matrix Modification: Add a known amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength and promote the partitioning of VOCs into the headspace.
-
Vial Sealing: Immediately seal the vial.
-
Incubation: Place the vial in the heating module at a set temperature (e.g., 60°C) and allow it to equilibrate for a defined period (e.g., 15 minutes) with gentle agitation.
-
Extraction: Carefully insert the SPME needle through the vial's septum and expose the fiber to the headspace for a predetermined time (e.g., 30 minutes) while maintaining the temperature and agitation.[10]
-
Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated GC inlet (e.g., 250°C). Expose the fiber in the inlet to allow for the thermal desorption of the analytes onto the GC column. The desorption time is typically 2-5 minutes.
-
GC-MS Analysis: The desorbed compounds are separated by the GC and identified by the MS.
-
Data Analysis: Identify the flavor compounds by comparing their mass spectra to a spectral library. Semi-quantification can be achieved by comparing the peak areas of the identified compounds.
Workflow for Solid-Phase Microextraction (SPME)
Caption: Workflow of Solid-Phase Microextraction (SPME).
Purge and Trap (P&T)
Application Notes:
Purge and Trap is a dynamic headspace technique that offers high sensitivity for the analysis of VOCs in liquid and solid samples.[1] The process involves bubbling an inert gas (the purge gas), such as helium or nitrogen, through the sample.[1][14] This gas strips the volatile compounds from the sample matrix and carries them to an adsorbent trap.[1] The trap, packed with one or more sorbent materials, retains the VOCs while allowing the purge gas and water vapor to pass through.[14] After the purging step, the trap is rapidly heated, and the trapped analytes are desorbed and transferred to the GC column by the carrier gas.[1][14]
This technique is widely used in environmental analysis for the determination of VOCs in water and soil, as specified in various regulatory methods.[1][15] The choice of trap adsorbents is critical and is based on the range of analytes to be analyzed.[14] For many applications, a multi-sorbent trap is used to efficiently trap a wide range of VOCs with varying volatilities.[14] Increasing the sample temperature during purging can improve the recovery of less volatile or more water-soluble compounds.[14][16]
Key Considerations:
-
Water Management: Water vapor can be a significant interference. Some systems incorporate a dry purge step or a Peltier cooler to remove water before it reaches the analytical trap.[14][17]
-
Foaming: Samples prone to foaming can be problematic and may require the addition of an anti-foaming agent.
-
Carryover: High-concentration samples can lead to carryover in the system.[16]
-
Cycle Time: The purge, desorb, and bake steps can result in longer analysis times compared to static headspace.[18]
Experimental Protocol: Purge and Trap Analysis of VOCs in a Water Sample
Objective: To determine the concentration of regulated VOCs in a water sample using Purge and Trap GC-MS.
Materials:
-
Purge and Trap concentrator system interfaced with a GC-MS
-
Sparge vessel
-
Adsorbent trap (e.g., Vocarb 3000)
-
Autosampler vials
-
Reagent-grade water
-
Internal standard and surrogate spiking solutions
-
VOC calibration standard mix
Procedure:
-
Sample Collection: Collect the water sample in a vial with no headspace.
-
Sample Transfer: Using a gas-tight syringe, transfer a precise volume of the sample (e.g., 5 mL) into the sparge vessel of the purge and trap system.
-
Standard Addition: Add a known amount of the internal standard and surrogate solutions to the sample in the sparge vessel.
-
Purge: Purge the sample with an inert gas (e.g., helium) at a specific flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes).[1] The purge gas will bubble through the sample, stripping the VOCs and carrying them to the adsorbent trap.
-
Dry Purge (Optional): After the primary purge, a dry purge step may be performed to remove excess water from the trap.
-
Desorb: Rapidly heat the trap to a specific temperature (e.g., 250°C) while backflushing with the GC carrier gas. This desorbs the trapped VOCs onto the GC column in a narrow band.
-
Bake: After desorption, the trap is baked at a higher temperature to remove any residual compounds.
-
GC-MS Analysis: The separated compounds are detected and quantified by the MS.
-
Quantification: Prepare a calibration curve by analyzing a series of aqueous standards. Use the internal standards to correct for any variations in the analytical process.
Workflow for Purge and Trap (P&T) Analysis
Caption: Workflow of Purge and Trap (P&T) Analysis.
Thermal Desorption (TD)
Application Notes:
Thermal desorption is a versatile technique for the analysis of VOCs and semi-volatile organic compounds (SVOCs) collected on sorbent tubes.[19] This method is widely used for air monitoring, materials emissions testing, and the analysis of volatiles in solid samples.[20][21] The process typically involves two stages to achieve optimal focusing of the analytes.[22][23] In the first stage, the sorbent tube is heated, and the desorbed analytes are transferred by a flow of inert gas to a smaller, cryogenically cooled focusing trap.[22] This trap is then rapidly heated, injecting the concentrated analytes as a sharp band into the GC column.[23]
A key advantage of thermal desorption is its ability to concentrate analytes from large volumes of air, enabling very low detection limits.[21] The choice of sorbent(s) for the tubes and the focusing trap is critical for the efficient trapping and release of the target compounds.[20] Thermal desorption is a solvent-free technique, which simplifies the analysis and reduces the risk of solvent-related interferences.[19]
Key Considerations:
-
Sorbent Selection: The sorbents must be appropriate for the target analytes and stable at the required desorption temperatures.
-
Water Management: As with P&T, water can be a significant interference, and methods for its removal are often incorporated into the TD system.
-
Analyte Stability: Thermally labile compounds may degrade at high desorption temperatures.
-
Carryover: Incomplete desorption can lead to carryover. Sorbent tubes should be reconditioned before reuse.[20]
Experimental Protocol: Thermal Desorption Analysis of VOCs in an Air Sample
Objective: To determine the concentration of VOCs in an ambient air sample collected on a sorbent tube.
Materials:
-
Thermal desorption system interfaced with a GC-MS
-
Conditioned sorbent tubes (e.g., packed with Tenax® TA)
-
Low-flow air sampling pump
-
Internal standard solution for spiking
Procedure:
-
Sample Collection: Use a calibrated air sampling pump to draw a known volume of air through a sorbent tube at a constant flow rate.
-
Internal Standard Addition: Prior to analysis, spike the sample tube with a known amount of an internal standard.
-
Tube Loading: Place the sorbent tube into the autosampler of the thermal desorption unit.
-
Primary Desorption: The tube is heated (e.g., to 280°C) in a flow of inert gas.[22] The desorbed VOCs are swept from the tube and concentrated onto a cryogenically cooled focusing trap (e.g., -15°C).[22]
-
Secondary Desorption (Injection): The focusing trap is rapidly heated, transferring the analytes to the GC column.
-
GC-MS Analysis: The separated compounds are identified and quantified by the MS.
-
Tube Conditioning: After analysis, the sorbent tube is conditioned at a high temperature to remove any residual contaminants before reuse.
-
Quantification: A calibration curve is generated by analyzing sorbent tubes spiked with known amounts of the target VOCs.
Workflow for Thermal Desorption (TD) Analysis
Caption: Workflow of Thermal Desorption (TD) Analysis.
Quantitative Data Summary
The following tables provide a comparative summary of key quantitative parameters for the described VOC sample preparation techniques. The values presented are typical and can vary significantly depending on the specific application, instrumentation, and analytes of interest.
Table 1: General Comparison of VOC Sample Preparation Techniques
| Parameter | Static Headspace (HS) | Solid-Phase Microextraction (SPME) | Purge and Trap (P&T) | Thermal Desorption (TD) |
| Principle | Static equilibrium partitioning | Adsorption/Absorption onto a coated fiber | Dynamic stripping by an inert gas | Thermal release from a sorbent |
| Typical Analytes | Highly volatile compounds | Volatile and some semi-volatile compounds | Volatile compounds | Volatile and semi-volatile compounds |
| Common Matrices | Liquids, solids | Liquids, solids, gases | Water, soil, solids | Air, gases, solids |
| Solvent Use | Minimal to none | None | Minimal (for standards) | None |
| Automation | Readily available | Readily available | Readily available | Readily available |
Table 2: Performance Characteristics of VOC Sample Preparation Techniques
| Parameter | Static Headspace (HS) | Solid-Phase Microextraction (SPME) | Purge and Trap (P&T) | Thermal Desorption (TD) |
| Sensitivity | Moderate | Good to Excellent | Excellent | Excellent |
| Typical Detection Limits | Low ppm to high ppb | Low ppb to ppt | Low ppt | Sub-ppt to ppt |
| Precision (RSD) | < 15% | 5-20% | < 10% | < 10% |
| Sample Throughput | High | Moderate to High | Moderate | Moderate |
| Selectivity | Low (matrix dependent) | Moderate to High (fiber dependent) | High (trap dependent) | High (sorbent dependent) |
| Robustness | High | Moderate (fiber lifetime) | High | High |
Table 3: Typical Operating Parameters
| Parameter | Static Headspace (HS) | Solid-Phase Microextraction (SPME) | Purge and Trap (P&T) | Thermal Desorption (TD) |
| Sample Volume | 1-10 mL (liquids), 0.1-1 g (solids) | 1-15 mL (liquids), 0.1-2 g (solids) | 5-25 mL (liquids), 1-5 g (solids) | 0.1-100 L (air), 10-100 mg (solids) |
| Equilibration/Extraction Time | 15-60 min | 5-60 min | 5-15 min (purge time) | N/A (collection time varies) |
| Temperature Range | 40-150°C | Ambient - 100°C | Ambient - 80°C | 200-350°C (desorption) |
| Analysis Cycle Time | 20-40 min | 30-60 min | 30-60 min | 30-70 min |
Note: The data in these tables are compiled from various sources and represent typical ranges. Actual performance will depend on the specific application.
References
- 1. youngin.com [youngin.com]
- 2. iltusa.com [iltusa.com]
- 3. Note 39: Comparison of Sensitivity Of Headspace GC, Purge and Trap Thermal Desorption and Direct Thermal Extraction Techniques For Volatile Organics [sisweb.com]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. chromtech.de [chromtech.de]
- 6. azom.com [azom.com]
- 7. agilent.com [agilent.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. youtube.com [youtube.com]
- 10. Headspace Sampling of VOCs with SPME [sigmaaldrich.com]
- 11. Sample preparation for the analysis of volatile organic compounds in air and water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Solid phase microextraction (SPME) method development in analysis of volatile organic compounds (VOCs) as potential biomarkers of cancer | Semantic Scholar [semanticscholar.org]
- 13. Development of a solid phase microextraction (SPME) method for the sampling of VOC traces in indoor air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Using thermal desorption for the quantitative analysis of long-chain hydrocarbons | Separation Science [sepscience.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. mdpi.com [mdpi.com]
- 23. epa.gov [epa.gov]
Application of 2-Fluoro-1,3-bis(methyl)benzene-d6 as a Surrogate Standard in EPA Volatile Organic Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Fluoro-1,3-bis(methyl)benzene-d6 as a surrogate standard in the analysis of volatile organic compounds (VOCs) following methodologies similar to those outlined by the U.S. Environmental Protection Agency (EPA), such as EPA Method 8260 and 524.2.
Introduction
This compound is a deuterated analog of 2-fluoro-1,3-dimethylbenzene. Its properties make it an excellent candidate for use as a surrogate standard in the gas chromatography-mass spectrometry (GC-MS) analysis of VOCs in environmental samples.[1][2][3] As a surrogate, it is introduced to samples, standards, and blanks at a known concentration prior to any sample preparation or analysis. The recovery of the surrogate is monitored to assess the performance of the analytical method for each specific sample matrix, providing an indication of potential matrix effects or errors in the analytical process. While not explicitly listed in all standard EPA methods, its chemical similarity to many target VOCs makes it a suitable performance indicator.
Chemical and Physical Properties
A summary of the relevant physical and chemical properties of this compound and its non-deuterated counterpart are presented in Table 1.
| Property | This compound | 2-Fluoro-1,3-dimethylbenzene |
| CAS Number | 2913220-03-6[2] | 443-88-9 |
| Molecular Formula | C₈H₃D₆F[2] | C₈H₉F |
| Molecular Weight | 130.19 g/mol [2] | 124.16 g/mol |
| Boiling Point | Not explicitly available, expected to be similar to the non-deuterated form. | ~147-148 °C |
| Primary Use | Surrogate/Internal Standard[1] | Chemical Reagent |
Experimental Protocol: VOC Analysis in Water by Purge and Trap GC-MS (Based on EPA Method 524.2)
This protocol describes the analysis of VOCs in aqueous samples using a purge and trap system coupled with a GC-MS. This compound is used as a surrogate standard to monitor method performance.
Preparation of Standards
-
Stock Surrogate Standard (1000 µg/mL): Prepare a stock solution of this compound in purge-and-trap grade methanol (B129727).
-
Surrogate Spiking Solution (25 µg/mL): Dilute the stock surrogate standard in methanol to a final concentration of 25 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing the target VOCs at various concentrations (e.g., 0.5, 1, 5, 10, 20, 50, 100 µg/L) in reagent water. Spike each calibration standard with the surrogate spiking solution to achieve a constant concentration of 5 µg/L.
-
Internal Standard Spiking Solution: Prepare a solution of an internal standard (e.g., Fluorobenzene) at a suitable concentration in methanol.
Sample Preparation and Analysis
-
Collect water samples in 40 mL VOA vials containing a preservative (e.g., HCl).
-
Prior to analysis, allow samples and standards to come to room temperature.
-
Add a known amount of the surrogate spiking solution (e.g., 5 µL of a 25 µg/mL solution) to each 5 mL sample, blank, and calibration standard. This will result in a surrogate concentration of 25 ng in the sample.
-
Add a known amount of the internal standard spiking solution to each sample, blank, and standard.
-
Analyze the samples using a purge and trap GC-MS system. The general instrumental conditions are provided in Table 2.
Quality Control
-
Method Blank: An aliquot of reagent water treated exactly as a sample. It should be free of target analytes and surrogates above the method detection limit.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with known concentrations of target analytes and the surrogate. The recovery of the analytes and the surrogate must fall within established control limits.
-
Surrogate Recovery: The recovery of this compound is calculated for each sample, blank, and QC sample. The recovery should be within the laboratory-established limits, typically 70-130%.
Data Analysis
The concentration of each target analyte is calculated using the internal standard calibration technique. The recovery of the surrogate is calculated as follows:
% Recovery = (Measured Concentration / Spiked Concentration) x 100
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of VOCs using this compound as a surrogate.
| Parameter | Typical Value/Range |
| Surrogate Spiking Concentration | 5 µg/L |
| Surrogate Recovery Limits | 70 - 130 % |
| Method Detection Limit (MDL) | Analyte-dependent, typically 0.1 - 1.0 µg/L |
| Calibration Range | 0.5 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
Instrumental Conditions
The following table outlines typical instrumental parameters for the GC-MS analysis.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Purge and Trap System | Teledyne Tekmar Atomx or equivalent |
| Column | DB-624 UI, 30 m x 0.25 mm, 1.4 µm or equivalent |
| Oven Program | 40°C (1 min), ramp to 220°C at 10°C/min, hold for 2 min |
| Injector Temperature | 200°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Scan Range | 35 - 350 amu |
Visualizations
Caption: Workflow for VOC analysis using a surrogate standard.
Caption: Factors influencing surrogate standard recovery.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 2-Fluoro-1,3-bis(methyl)benzene-d6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using 2-Fluoro-1,3-bis(methyl)benzene-d6 as an internal standard to overcome matrix effects in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of 2-Fluoro-1,3-dimethylbenzene.[1][2] It is used as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its deuterated nature means it is chemically almost identical to its non-labeled counterpart and will behave similarly during sample extraction, chromatography, and ionization. However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte of interest by the mass spectrometer. This similarity in chemical and physical properties helps to compensate for variations in sample preparation and, crucially, for matrix effects.
Q2: What are matrix effects and how can they impact my analytical results?
In chemical analysis, the matrix refers to all the components of a sample except for the analyte of interest.[3] Matrix effects occur when these other components interfere with the measurement of the analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's true concentration.[2][4] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[2][3]
Q3: How does using this compound as an internal standard help to overcome matrix effects?
By adding a known amount of this compound to every sample, standard, and blank at the beginning of the sample preparation process, any physical loss or matrix-induced signal variation that affects the analyte should similarly affect the internal standard.[5] Quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratio should remain constant even if both signals are suppressed or enhanced by the matrix, thus providing a more accurate and precise measurement.[5]
Q4: When should I choose this compound as my internal standard?
This internal standard is suitable for the quantification of volatile organic compounds (VOCs), particularly its non-deuterated analog, 2-Fluoro-1,3-dimethylbenzene, or other structurally similar aromatic compounds. The ideal internal standard should have a similar retention time to the analyte of interest to ensure they experience the same matrix effects during elution.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to correct for matrix effects.
Problem 1: Poor reproducibility of the internal standard peak area across samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent IS Spiking | Ensure the internal standard is added accurately and consistently to all samples and standards. Use a calibrated positive displacement pipette for viscous solutions. |
| IS Degradation | Prepare fresh working solutions of the internal standard daily. Store stock solutions according to the manufacturer's recommendations. |
| Variable Extraction Recovery | Optimize the sample preparation method to ensure consistent recovery for both the analyte and the internal standard. |
Problem 2: Significant signal suppression or enhancement is still observed despite using an internal standard.
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects | The analyte and internal standard may not be co-eluting perfectly, causing them to experience different matrix effects. Adjust the chromatographic method to improve co-elution. |
| Extreme Matrix Complexity | The concentration of matrix components may be too high. Improve sample clean-up using techniques like solid-phase extraction (SPE) or dilute the sample, if sensitivity allows. |
| Ion Source Saturation | High concentrations of co-eluting matrix components can saturate the detector. Dilute the sample or reduce the injection volume. |
Problem 3: The internal standard peak is not detected or has a very low signal.
| Possible Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify that the mass spectrometer is set to monitor the correct m/z for this compound. |
| IS Adsorption | The internal standard may be adsorbing to sample containers or instrument components. Silanize glassware and check for active sites in the GC inlet or column. |
| Complete Ion Suppression | The matrix may be so suppressive that the internal standard signal is completely lost. Perform a post-column infusion experiment to identify regions of high suppression and adjust the chromatography accordingly. |
Experimental Protocols
Below are example experimental protocols for the use of a deuterated aromatic internal standard, which can be adapted for this compound in GC-MS analysis of volatile organic compounds in a complex matrix.
Protocol 1: Headspace GC-MS Analysis of Volatiles in a Beverage Matrix
This protocol is adapted from the FDA method for the determination of benzene (B151609) in beverages.
1. Preparation of Standards and Samples:
-
Internal Standard Stock Solution (ca. 2 mg/mL): Accurately weigh approximately 40 mg of this compound into a 20 mL volumetric flask and dilute to volume with methanol.
-
Internal Standard Working Solution (ca. 4 µg/mL): Dilute the stock solution appropriately with methanol.
-
Sample Preparation: Weigh 10 g of the beverage sample into a 20 mL headspace vial. Add 25 µL of the internal standard working solution. Seal the vial immediately.
2. GC-MS Instrumental Parameters:
| Parameter | Setting |
| GC Column | Agilent HP-Plot Q, 15 m, 0.32 mm I.D., 20 µm film |
| GC Oven Program | 100°C, ramp at 10°C/min to 225°C, hold for 12.5 min |
| Carrier Gas | Helium at a constant flow of 1.7 mL/min |
| Inlet Temperature | 200°C |
| Split Ratio | 2:1 |
| Headspace Sampler | Oven: 60°C, Needle: 100°C, Transfer Line: 130°C |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
| MS Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Analyte-specific ions and m/z for this compound |
Protocol 2: GC-MS Analysis of Aromatic Compounds in a Gasoline Matrix
This protocol is based on the Agilent application note for the analysis of benzene and total aromatics in motor gasoline.
1. Preparation of Standards and Samples:
-
Internal Standard Mixture: Prepare a mixture of internal standards, including this compound, in a suitable solvent.
-
Sample Preparation: Accurately weigh approximately 0.8 g of the gasoline sample and 0.04 g of the internal standard mixture into a GC autosampler vial.
2. GC-MS Instrumental Parameters:
| Parameter | Setting |
| GC Column | Agilent HP-RFG, 20 m x 0.10 mm, 0.40 µm |
| GC Oven Program | Optimized for separation of target analytes (refer to specific method) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Injection Volume | 0.1 µL |
| Inlet Liner | Focus liner, 4 mm |
| MSD Transfer Line | 280°C |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
| MS Mode | Full Scan (45-300 amu) or SIM |
Quantitative Data Summary
The following tables represent typical performance data that should be achieved in a validated method using an internal standard.
Table 1: Repeatability of Analyte and Internal Standard Response
| Compound | Mean Peak Area | Standard Deviation | Relative Standard Deviation (RSD) |
| Analyte X | 1,250,000 | 62,500 | 5.0% |
| This compound | 1,500,000 | 75,000 | 5.0% |
| Analyte/IS Ratio | 0.833 | 0.012 | 1.4% |
This table demonstrates how the use of an internal standard can significantly improve the precision of the measurement.
Table 2: Calibration Curve Linearity
| Concentration (ng/mL) | Analyte/IS Response Ratio |
| 1.0 | 0.085 |
| 5.0 | 0.420 |
| 10.0 | 0.845 |
| 25.0 | 2.105 |
| 50.0 | 4.220 |
| 100.0 | 8.390 |
| Correlation Coefficient (r²) | 0.9995 |
This table illustrates the linear relationship between the concentration and the analyte/IS response ratio, which is essential for accurate quantification.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for high result variability.
References
Troubleshooting co-elution of analyte and deuterated standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of co-elution issues between an analyte and its deuterated internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A1: This phenomenon is a well-documented result of the "deuterium isotope effect".[1] The substitution of lighter hydrogen atoms with heavier deuterium (B1214612) atoms can alter the physicochemical properties of the molecule, such as its lipophilicity.[2] In reversed-phase chromatography, deuterated compounds often exhibit slightly weaker interactions with the stationary phase and therefore tend to elute slightly earlier than their non-deuterated counterparts.[1][2][3] The extent of this retention time shift can depend on the number and location of the deuterium labels on the molecule.[2]
Q2: What are the consequences if the analyte and its deuterated standard do not perfectly co-elute?
A2: A lack of complete co-elution can lead to significant issues with data accuracy and precision.[4] The primary purpose of a stable isotope-labeled (SIL) internal standard is to experience the same matrix effects (ion suppression or enhancement) as the analyte.[4][5] If the analyte and IS have different retention times, they may be affected differently by other co-eluting components from the sample matrix.[2][4] This differential matrix effect can lead to a non-proportional response between the analyte and the IS, resulting in scattered data, poor reproducibility, and inaccurate quantification.[1][4]
Q3: Can my deuterated internal standard still provide accurate results even with a slight retention time shift?
A3: It is possible, but not guaranteed. If the retention time shift is minor and both the analyte and the internal standard elute within a region of consistent and minimal matrix effects, the impact on quantification might be negligible.[2] However, this is a significant risk, especially in complex biological matrices where ion suppression can vary drastically over the course of a chromatographic run.[2] It is always best practice to ensure the closest possible co-elution to achieve the most reliable and accurate results.[4] Periodic monitoring of chromatograms is advisable, as slight changes in the column, mobile phase, or solvents can affect the degree of co-elution.[4]
Q4: Besides chromatographic issues, what other problems can arise with deuterated internal standards?
A4: Another potential issue is isotopic exchange, where deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to occur if deuterium labels are on heteroatoms (like -OH or -NH) or if the standard is stored in acidic or basic solutions.[1] This can compromise results by creating a false positive signal for the unlabeled analyte.[1]
Troubleshooting Guides
Issue: Analyte and Deuterated Internal Standard Show a Reproducible Retention Time Difference
This guide provides a systematic approach to diagnose and resolve the separation between an analyte and its deuterated internal standard.
Step 1: Initial Diagnosis and Assessment
Before making changes to the method, confirm the issue and assess its impact.
-
Symptom: A consistent, reproducible difference in retention time (Δt_R_) between the analyte and the internal standard is observed across multiple injections.
-
Impact Assessment: Evaluate the reproducibility of the analyte/IS peak area ratio in matrix samples. A high relative standard deviation (RSD) in this ratio suggests that differential matrix effects are occurring and troubleshooting is necessary.[4]
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for addressing co-elution problems.
Caption: Troubleshooting workflow for analyte/IS co-elution.
Step 2: Chromatographic Method Optimization
If the retention time difference is causing poor data quality, systematically adjust chromatographic parameters. The goal is to either reduce the separation (improve co-elution) or force complete overlap.
Experimental Protocol: Systematic Method Modification
This protocol outlines a series of experiments to resolve co-elution. Modify one parameter at a time to observe its effect.
1. Materials and Equipment:
-
HPLC or UHPLC system coupled to a mass spectrometer.
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH).[4]
-
Standard solutions of analyte and deuterated internal standard in a clean solvent and in extracted blank matrix.
2. Baseline Method:
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Initial Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and equilibrate.
3. Optimization Experiments:
-
Experiment A: Modify Gradient Slope
-
Lengthen the gradient time from 4 minutes to 8 minutes (creating a shallower gradient). A slower change in mobile phase composition can sometimes reduce the separation between the analyte and IS.[2]
-
-
Experiment B: Change Organic Modifier
-
Prepare Mobile Phase B using Methanol instead of Acetonitrile. The change in solvent can alter selectivity and affect the retention of both compounds differently.[6]
-
Run the baseline gradient (4-minute ramp) with the new Mobile Phase B.
-
-
Experiment C: Adjust Column Temperature
-
Using the original Acetonitrile mobile phase, decrease the column temperature to 30 °C and then increase it to 50 °C. Temperature can influence selectivity and peak shape.[6]
-
-
Experiment D: Use a Column with Different Selectivity or Lower Resolution
-
If the above adjustments fail, the most effective solution is often to change the stationary phase.[6] Try a column with a different chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl phase).
-
Alternatively, using a column with lower resolving power (e.g., larger particle size or shorter length) can be an effective strategy to intentionally merge the two peaks and ensure they experience the same matrix effects.[1][4]
-
Step 3: Data Evaluation and Comparison
For each experiment, inject both neat standards and matrix-spiked samples. Record the retention times for the analyte (t_R_ analyte) and internal standard (t_R_ IS), calculate the difference (Δt_R_), and determine the RSD% of the analyte/IS peak area ratio for the matrix samples.
Data Presentation: Summary of Optimization Results
The table below presents hypothetical data from the troubleshooting experiments to illustrate how different parameters can affect separation and precision.
| Method Parameter | Δt_R_ (Analyte - IS) (min) | Analyte/IS Area Ratio RSD% (in Matrix) | Assessment |
| Baseline (4 min ACN Gradient) | 0.08 | 22.5% | Poor precision, significant differential matrix effects. |
| Shallow Gradient (8 min ACN) | 0.06 | 14.8% | Improvement, but still borderline. Co-elution not fully achieved. |
| Methanol Gradient (4 min MeOH) | 0.02 | 4.1% | Success. Minimal separation and excellent precision. |
| Lower Temperature (30 °C, ACN) | 0.09 | 25.1% | Worsened separation and precision. |
| Higher Temperature (50 °C, ACN) | 0.07 | 19.3% | Minor improvement, but not sufficient. |
| Lower Resolution Column | 0.00 | 3.5% | Success. Forced co-elution eliminates differential matrix effects. |
Visualization of the Underlying Problem
The following diagram illustrates why a lack of co-elution is problematic. The deuterium isotope effect causes a chromatographic shift, which in turn exposes the analyte and internal standard to different levels of ion suppression from the sample matrix, ultimately compromising data accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Chromatography Troubleshooting
Welcome to the technical support center for improving peak shape and resolution in your chromatograms. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in chromatography?
The ideal chromatographic peak has a symmetrical, Gaussian shape.[1] Deviations from this symmetry, such as peak tailing or fronting, can compromise the accuracy and resolution of your analysis.[2]
Q2: How do I measure peak asymmetry?
Peak asymmetry is commonly measured using the Tailing Factor (TF) or the Asymmetry Factor (As). The tailing factor is often used in the pharmaceutical industry, while the asymmetry factor is common in other laboratories.[1] A value of 1.0 indicates a perfectly symmetrical peak.
Q3: What are the main factors affecting chromatographic resolution?
Resolution in chromatography is influenced by three key factors:
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. It can be increased by using longer columns or columns with smaller particle sizes.[3][4][5]
-
Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. This can be altered by changing the mobile phase composition, stationary phase, or temperature.[4][6]
-
Retention Factor (k): A measure of how long an analyte is retained on the column. It can be adjusted by changing the mobile phase strength.[4][5]
Q4: How does temperature affect my separation?
Increasing column temperature generally decreases the viscosity of the mobile phase, which can lead to shorter retention times and reduced backpressure.[7][8] While higher temperatures can sometimes improve efficiency, the primary benefit is often a faster analysis.[9][10] Conversely, lowering the temperature can increase retention and may improve resolution for compounds that elute closely together.[7][11] Consistent temperature control is crucial for reproducible results.[7]
Q5: Why is the mobile phase pH so important?
The pH of the mobile phase is a critical parameter, especially for ionizable analytes.[12][13] It can significantly impact:
-
Retention Time: By altering the ionization state of an analyte, you change its interaction with the stationary phase.[12][14][15]
-
Peak Shape: Operating near an analyte's pKa can lead to a mix of ionized and unionized forms, causing peak distortion, splitting, or tailing.[13][15][16]
-
Selectivity: Adjusting the pH can change the elution order of compounds.[12][13]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is wider than the front half, is a common problem that can affect resolution and integration accuracy.
Q: What causes peak tailing?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[2] Common causes are summarized in the table below.
| Cause | Description |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on silica-based columns can interact strongly with basic compounds, causing tailing.[2][17][18] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the analyte's pKa, it can result in mixed ionization states and tailing.[17] |
| Column Contamination/Degradation | Contaminants from the sample or mobile phase can accumulate on the column, and physical damage to the column bed can also cause tailing.[19] |
| Column Overload | Injecting too much sample can lead to mass overload, resulting in tailing peaks.[20][21] |
| Extra-Column Effects | Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[17] |
| Metal Contamination | Metal ions in the column packing can interact with certain analytes.[19] |
Q: How can I fix peak tailing?
A: A systematic approach is the best way to address peak tailing. The following workflow can help you identify and resolve the issue.
Issue 2: Peak Fronting
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still significantly impact analysis.
Q: What are the common causes of peak fronting?
A: The most frequent cause of peak fronting is column overload, particularly concentration overload.[20][22] Other causes are detailed below.
| Cause | Description |
| Column Overload | Exceeding the column's sample capacity, often due to high sample concentration, can lead to fronting.[20][22][23] |
| Sample Solvent Incompatibility | If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the start, resulting in a fronting peak.[23][24][25] |
| Poor Column Condition | A collapsed column bed or other physical damage to the column can cause peak fronting.[21][23][24] |
| Co-elution | An impurity eluting just before the main peak can give the appearance of peak fronting.[22][23] |
Q: How do I resolve peak fronting?
A: The troubleshooting process for peak fronting is generally more straightforward than for tailing.
Issue 3: Split Peaks
Split peaks can be one of the more challenging issues to diagnose as they can arise from multiple sources.
Q: Why are my peaks splitting?
A: Peak splitting can occur when a portion of the analyte is delayed as it enters or moves through the column.[21] The cause can be chemical or physical.
| Cause | Description |
| Partially Blocked Column Frit | Debris can block the inlet frit, causing the sample to enter the column unevenly.[1][21][26] This typically affects all peaks in the chromatogram.[1][26] |
| Column Void or Channeling | A void or channel in the column packing creates two different paths for the analyte, leading to a split peak.[25][26] This also tends to affect all peaks. |
| Sample Solvent/Mobile Phase Mismatch | If the sample is dissolved in a solvent that is not miscible with the mobile phase, or is too strong, it can cause peak splitting, often affecting the earlier eluting peaks more severely.[27] |
| Co-eluting Interference | What appears to be a split peak may actually be two different, unresolved compounds.[26] |
| Chemical Effects | For certain analytes, interactions on the column can lead to peak splitting. This is more likely to affect only specific peaks. |
Q: How can I troubleshoot split peaks?
A: Determining whether the issue affects all peaks or just some is the first critical step.
Issue 4: Poor Resolution
Poor resolution, where two adjacent peaks are not well separated, is a common challenge in method development and routine analysis.
Q: What can I do to improve the resolution between two peaks?
A: Improving resolution involves manipulating the three key factors: efficiency (N), selectivity (α), and retention factor (k).
| Parameter to Change | Method | Expected Outcome |
| Increase Efficiency (N) | Use a longer column. | Increases the number of theoretical plates, leading to narrower peaks.[3][6][11] |
| Use a column with smaller particles. | Enhances efficiency and can significantly improve resolution.[3][5][6] | |
| Optimize flow rate. | Slower flow rates can sometimes improve separation.[6] | |
| Change Selectivity (α) | Change the mobile phase organic modifier (e.g., acetonitrile (B52724) vs. methanol). | Alters the interactions between analytes and the stationary phase, which can change their relative elution order.[6] |
| Adjust the mobile phase pH. | Can dramatically change the retention and selectivity of ionizable compounds.[4][6][12] | |
| Change the stationary phase (e.g., C18 to Phenyl). | Provides different types of interactions with the analytes.[3][4][6] | |
| Adjust the column temperature. | Can alter the selectivity between two compounds.[28] | |
| Increase Retention Factor (k) | Decrease the strength of the mobile phase (e.g., lower the percentage of organic solvent in reversed-phase). | Increases the retention time of analytes, providing more opportunity for separation.[3][5][6] |
Experimental Protocol: Mobile Phase pH Adjustment for Improved Resolution
This protocol outlines a systematic approach to optimizing resolution by altering the mobile phase pH.
-
Analyte Information: Determine the pKa values of the analytes of interest.
-
Initial Conditions: Start with a mobile phase pH that is at least 2 pH units away from the pKa of the analytes to ensure they are either fully ionized or fully unionized.
-
Systematic pH Change: Prepare a series of mobile phases with incremental pH changes (e.g., 0.5 pH unit increments) in the direction that is expected to improve selectivity.
-
Equilibration: For each new mobile phase, ensure the column is thoroughly equilibrated before injecting the sample.
-
Analysis: Inject the sample and record the chromatogram for each pH condition.
-
Evaluation: Compare the resolution between the peaks of interest at each pH. Plot resolution versus pH to identify the optimal condition.
-
Robustness Check: Once the optimal pH is determined, test small variations around this pH (e.g., ± 0.2 units) to ensure the method is robust.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromtech.com [chromtech.com]
- 8. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. moravek.com [moravek.com]
- 15. What's the significance of mobile phase pH in chromatography? [monadlabtech.com]
- 16. acdlabs.com [acdlabs.com]
- 17. chromtech.com [chromtech.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. acdlabs.com [acdlabs.com]
- 22. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 23. uhplcs.com [uhplcs.com]
- 24. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 25. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 26. lctsbible.com [lctsbible.com]
- 27. support.waters.com [support.waters.com]
- 28. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Internal Standard Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low recovery of internal standards (IS) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low internal standard recovery?
Low recovery of an internal standard can stem from several factors, which can be broadly categorized as:
-
Matrix Effects: Components within the sample matrix (e.g., salts, lipids, metabolites) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3] This is a common issue in LC-MS and GC-MS analysis.[1]
-
Extraction Inefficiency: The internal standard may not be effectively extracted from the sample matrix along with the target analytes.[1] This can be due to a variety of factors, including improper pH, incorrect solvent choice, or poor phase separation in liquid-liquid extraction (LLE).[1] For solid-phase extraction (SPE), issues can arise from inefficient binding to or elution from the sorbent.[1][4]
-
Instrumental Problems: Issues with the analytical instrument, such as leaks, blockages, a contaminated ion source, or general instrument drift, can lead to inconsistent and low internal standard response.[1][2]
-
Procedural Errors: Inconsistencies in the sample preparation workflow, such as pipetting errors, incomplete mixing of the internal standard with the sample, or accidental omission of the IS, can lead to significant variability in recovery.[2][3]
-
Internal Standard Instability: The internal standard itself may degrade during sample collection, storage, or processing.[2] This is a more significant concern when using a structural analog IS as opposed to a stable isotope-labeled (SIL) IS.[3]
Q2: How can I differentiate between matrix effects and extraction inefficiency?
A post-extraction spike experiment is a reliable method to distinguish between these two common issues.[1] This experiment helps to isolate the impact of the matrix on the instrument response from the efficiency of the extraction process itself.
Q3: My internal standard recovery is inconsistent across a batch of samples. What are the likely causes?
Inconsistent recovery across a batch often points to variability in the sample preparation process.[1][4] Manual extraction methods are particularly susceptible to this.[1] Other potential causes include instrumental drift over the course of the analytical run or carryover from a previous injection.[1]
Q4: What is considered an acceptable recovery range for an internal standard?
Acceptable recovery ranges can vary depending on the regulatory guidelines and the specific analytical method. However, a common rule of thumb is that internal standard recoveries should be within 20% of the response in the calibration solutions. Some regulatory agencies may have more specific requirements.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Internal Standard Recovery
This guide provides a systematic approach to identifying the root cause of low IS recovery.
Caption: A workflow for troubleshooting low internal standard recovery.
Guide 2: Mitigating Matrix Effects
If matrix effects are identified as the cause of low IS recovery, the following strategies can be employed.
Caption: Strategies for mitigating matrix effects.
Experimental Protocols
Post-Extraction Spike Analysis
This protocol is designed to differentiate between matrix effects and extraction inefficiency.[1]
Objective: To determine if low internal standard recovery is due to loss during the extraction process or signal suppression/enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Spike a blank matrix sample with the internal standard before the extraction process.
-
Set B (Post-extraction Spike): Extract a blank matrix sample and spike the resulting extract with the internal standard after the extraction process.
-
Set C (Standard Solution): Prepare a solution of the internal standard in a clean solvent at the same concentration as the spiked samples.
-
-
Analysis: Analyze all three sets of samples using your established analytical method.
-
Calculations:
-
Recovery (%): (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%): ((Peak Area of Set B / Peak Area of Set C) - 1) * 100
-
Interpretation of Results:
| Outcome | Interpretation |
| Low Recovery, Minimal Matrix Effect | The primary issue is extraction inefficiency . The IS is being lost during the sample preparation steps. |
| High Recovery, Significant Matrix Effect | The primary issue is matrix effects . The extraction process is efficient, but the matrix is suppressing or enhancing the IS signal. |
| Low Recovery, Significant Matrix Effect | Both extraction inefficiency and matrix effects are contributing to the problem. |
Solid-Phase Extraction (SPE) Optimization
If extraction inefficiency is identified with an SPE method, a systematic optimization of the SPE steps is recommended.
Objective: To improve the retention and elution of the internal standard and target analytes from the SPE sorbent.
Methodology:
-
Sorbent Selection: Based on the physicochemical properties of your internal standard and analytes (e.g., polarity, pKa), select a few candidate SPE sorbents (e.g., C18, HLB, ion-exchange).[4]
-
Method Development: For each sorbent, systematically evaluate the following parameters:
-
Conditioning: Ensure the sorbent is properly wetted.[5]
-
Sample Loading: Optimize the sample pH and flow rate to ensure adequate retention.[1]
-
Washing: Test different wash solvents and volumes to remove interferences without eluting the IS.[1]
-
Elution: Evaluate different elution solvents and volumes to ensure complete desorption of the IS.[1] A slower elution flow rate can improve recovery.[1]
-
-
Evaluation: Analyze the eluate from each condition and compare the recovery of the internal standard to identify the optimal protocol.[1]
Liquid-Liquid Extraction (LLE) Optimization
For LLE methods, optimizing the extraction solvent and conditions is crucial for good recovery.
Objective: To maximize the partitioning of the internal standard from the aqueous phase to the organic phase.
Methodology:
-
Solvent Selection: Choose an organic solvent that has a similar polarity to your internal standard and is immiscible with the sample matrix.[6][7] The LogP(D) value of the analyte is a key parameter to consider.[6][7]
-
pH Adjustment: For ionizable compounds, adjust the pH of the aqueous sample to ensure the internal standard is in its neutral form to maximize partitioning into the organic phase.[7][8] For acids, the pH should be adjusted to two units below the pKa, and for bases, two units above the pKa.[7][8]
-
Salting Out: Adding a high concentration of salt (e.g., 3-5M sodium sulfate) to the aqueous sample can increase the partitioning of hydrophilic analytes into the organic phase.[6][7]
-
Solvent to Sample Ratio: A higher ratio of organic extraction solvent to the aqueous sample, often around 7:1, can improve recovery.[6][7]
-
Extraction Time and Vigor: Empirically determine the optimal shaking time and intensity to ensure efficient partitioning.[7]
Quantitative Data Summary
The following table summarizes typical acceptance criteria for internal standard recovery. Note that specific requirements may vary depending on the regulatory body and the specific analytical method.
| Parameter | Typical Acceptance Criteria |
| Internal Standard Recovery | 80% - 120% of the response in calibration standards |
| Precision (RSD) | < 15% (or < 20% at LLOQ) |
The following table provides a general guide for interpreting the results of a post-extraction spike experiment.
| Recovery (%) | Matrix Effect (%) | Likely Cause of Low IS Response |
| < 80% | +/- 15% | Poor Extraction Efficiency |
| > 80% | < -15% or > +15% | Significant Matrix Effects (Suppression or Enhancement) |
| < 80% | < -15% or > +15% | Combination of Poor Extraction and Significant Matrix Effects |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
Addressing variability in analytical results using deuterated standards
Welcome to the Technical Support Center for Addressing Variability in Analytical Results Using Deuterated Standards. This resource is designed to provide researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to resolve common issues encountered during quantitative analysis.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing detailed explanations, experimental protocols, and logical workflows to guide you through the troubleshooting process.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are highly variable and inaccurate despite using a deuterated internal standard. What are the primary causes and how can I fix this?
Answer: Inconsistent or inaccurate results with a deuterated internal standard (IS) typically stem from a few core issues: differential matrix effects, isotopic instability (H/D exchange), or impurities in the standard.[1] The key is to systematically investigate each possibility.
A primary cause is the Deuterium (B1214612) Isotope Effect , where the deuterated standard elutes slightly earlier than the analyte in reversed-phase chromatography.[1][2] If this chromatographic shift causes the analyte and the IS to elute into regions with different levels of ion suppression or enhancement, the ratio will be skewed, leading to inaccurate quantification.[2][3] This phenomenon is known as a differential matrix effect.[1][4] Furthermore, the stability of the deuterium labels themselves can be a problem; if they are on chemically labile positions (like -OH or -NH), they can exchange with hydrogen from the solvent, altering the standard's mass and response.[2][4]
Troubleshooting Workflow:
Issue 2: Poor or No Signal from the Deuterated Standard
Question: I am observing a very weak, inconsistent, or non-existent signal for my deuterated internal standard. What should I investigate?
Answer: A poor or absent signal from the internal standard can invalidate an entire analytical run. The issue can usually be traced to either the standard solution itself, instrument parameters, or inefficient ionization.
First, verify the basics: ensure the concentration of the IS working solution is correct and that it has been stored properly to prevent degradation.[5] Pipetting errors during the addition of the IS to samples can also lead to inconsistent responses.[6] On the instrument side, the mass spectrometer may not be properly tuned or calibrated for the mass of the deuterated standard.[5][7] Finally, the ionization source parameters (e.g., temperature, gas flows) may not be optimal for the standard, or the source itself could be contaminated, leading to overall signal suppression.[5][6]
Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: What are differential matrix effects and why aren't they fully corrected by a deuterated standard?
A1: Matrix effects refer to the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix.[3] A deuterated internal standard is intended to co-elute with the analyte and experience the same matrix effects, thus normalizing the signal.[3] However, differential matrix effects occur when the analyte and the IS experience different levels of ion suppression or enhancement.[1][4] This often happens due to the "deuterium isotope effect," which can cause the deuterated compound to have a slightly shorter retention time in reversed-phase chromatography.[1][5] If this time shift places the IS in a region of the chromatogram with a different matrix environment than the analyte, the correction becomes inaccurate.[1][3] Studies have shown that matrix effects on an analyte and its deuterated IS can differ by 26% or more.[1]
Q2: What is isotopic exchange and how can I prevent it?
A2: Isotopic exchange (or H/D back-exchange) is the replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding solvent or matrix.[2][4] This compromises the standard by creating a "false positive" signal for the unlabeled analyte or by causing the IS signal to be irreproducible.[4][8] This is most likely to occur when deuterium labels are placed on chemically labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[1][4] To prevent this, select standards where deuterium is incorporated into stable parts of the carbon skeleton and avoid storing or analyzing samples in highly acidic or basic solutions.[5][9]
Q3: What purity levels are recommended for deuterated internal standards?
A3: For reliable and accurate quantification, deuterated standards should possess both high chemical purity (>99%) and high isotopic enrichment (≥98%).[1][10] High chemical purity ensures that other compounds do not cause interference. High isotopic enrichment is critical to minimize the amount of the unlabeled analyte present as an impurity in the standard, which can lead to an overestimation of the analyte, especially at the lower limit of quantification (LLOQ).[10][11]
Q4: My deuterated standard elutes slightly before my analyte. Is this acceptable?
A4: A small, consistent shift in retention time is a known and often unavoidable phenomenon called the deuterium isotope effect.[2][6] If the shift is minor and, most importantly, does not result in differential matrix effects, it may be acceptable.[2] However, for the most accurate correction, perfect co-elution is the ideal state.[5][11] If you observe significant variability in your analyte/IS ratio that correlates with the matrix, you should optimize your chromatographic method (e.g., adjust the mobile phase gradient or temperature) to minimize the separation.[4][5]
Q5: Can a deuterated standard contain the unlabeled analyte?
A5: Yes. It is common for a deuterated standard to contain a small percentage of the unlabeled analyte as an impurity from the synthesis process.[2][5] This is why assessing the purity of the standard is crucial. If the contribution of the unlabeled analyte from the IS solution is significant (e.g., >20% of the LLOQ response), it can lead to inaccurate measurements, particularly for samples with low analyte concentrations.[4]
Experimental Protocols
Protocol 1: Evaluating Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples (in triplicate at low and high QC concentrations):
-
Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the analyte and internal standard into the extracted matrix post-extraction.[10]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix from the same six sources before the extraction process.[4]
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B).
-
-
Evaluate Results: The coefficient of variation (CV%) of the MF across the different matrix sources should be within an acceptable range (e.g., <15%).[10] A high CV indicates variable matrix effects. Compare the MF of the analyte to the MF of the IS to identify differential effects.
Data Presentation: Hypothetical Matrix Effect Evaluation
| Sample ID | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | Analyte/IS Ratio (Set B) |
| Matrix Lot 1 | 70,000 | 85,000 | 0.70 | 0.85 | 0.82 |
| Matrix Lot 2 | 65,000 | 88,000 | 0.65 | 0.88 | 0.74 |
| Matrix Lot 3 | 80,000 | 86,000 | 0.80 | 0.86 | 0.93 |
| Neat (Set A) | 100,000 | 100,000 | 1.00 | 1.00 | 1.00 |
In this example, the analyte experiences more significant and variable ion suppression than the deuterated standard, which would lead to inaccurate quantification.
Protocol 2: Assessing Isotopic Stability (H/D Exchange)
This protocol determines if the deuterated standard is stable under the conditions of sample preparation and storage.
Methodology:
-
Prepare Samples: Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) and into the solvents used during sample preparation.
-
Incubate: Store the samples under various conditions that mimic your analytical process (e.g., room temperature, 37°C, acidic pH, basic pH).
-
Time Points: Analyze the samples at multiple time points (e.g., 0, 1, 4, and 24 hours).[2]
-
LC-MS/MS Analysis: Monitor the signal intensity for both the deuterated internal standard and the corresponding mass transition of the unlabeled analyte.[2]
-
Data Evaluation: Plot the peak area of the deuterated IS and any emerging unlabeled analyte signal against time. A significant decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal is indicative of H/D exchange.[2]
Protocol 3: Assessing Contribution from Internal Standard
This experiment determines the amount of unlabeled analyte present as an impurity in the deuterated internal standard solution.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample known to contain no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the same concentration used in your assay.[4]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[4]
-
Evaluate the Response: The response for the unlabeled analyte in this sample should be less than 20% of the response of a sample at the Lower Limit of Quantification (LLOQ).[4] If it is higher, it indicates significant contamination of the IS with the unlabeled analyte, which will bias results.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Minimizing ion suppression in LC-MS with 2-Fluoro-1,3-bis(methyl)benzene-d6
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, with a focus on workflows utilizing 2-Fluoro-1,3-bis(methyl)benzene-d6 as an internal standard.
Troubleshooting Guides
This section addresses common issues related to ion suppression that you may encounter during your experiments.
Question: My analyte signal is significantly lower in matrix samples (e.g., plasma, urine) compared to the signal in a pure solvent, leading to poor sensitivity. What is the likely cause?
Answer: This is a classic symptom of ion suppression. Ion suppression occurs when molecules from your sample matrix co-elute with your target analyte and interfere with its ionization in the MS source.[1][2][3] This leads to a reduced signal for your analyte of interest. The complexity of biological and environmental samples often introduces significant matrix components that can cause this effect.[1]
Solutions:
-
Improve Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[4][5]
-
Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex samples. It can be optimized to selectively bind the analyte of interest while matrix components like phospholipids (B1166683) and salts are washed away.[1][4]
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique to separate your analyte from interfering matrix components based on differential solubility.[1][4]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE but can be effective. It's crucial to be aware that this method can still leave significant amounts of phospholipids in the sample.[4]
-
-
Optimize Chromatography: Modifying your LC method to chromatographically separate the analyte from the interfering matrix components is a key strategy.[1][2]
-
Adjust Gradient Profile: A shallower gradient can increase the separation between your analyte and any co-eluting interferences.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or a biphenyl (B1667301) column) can alter selectivity and resolve the analyte from matrix components.
-
Use Smaller Particle Columns (UPLC/UHPLC): Ultra-high-performance liquid chromatography systems provide sharper peaks and better resolution, which can separate analytes from matrix interferences more effectively.[6]
-
-
Dilute the Sample: A straightforward approach is to dilute the sample. This reduces the concentration of matrix components, but it also reduces the analyte concentration, so this is only a viable option if your analyte signal is sufficiently high.[7][8]
Question: My results are inconsistent and irreproducible, especially for my quality control (QC) samples. What could be the cause?
Answer: Inconsistent results, particularly with QC samples, often point to variable matrix effects across different samples. Sample-to-sample variations in the composition of the matrix can lead to different degrees of ion suppression, which harms reproducibility.[9][10]
Solutions:
-
Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting variability.[5][11][12] Since the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By using the ratio of the analyte signal to the IS signal, you can achieve accurate and precise quantification.[1]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects, as the standards and the unknowns will experience similar levels of suppression.[1]
-
Enhance Sample Cleanup: As mentioned before, a more rigorous and consistent sample preparation method, such as SPE, will minimize the variability in matrix effects from sample to sample.[4]
Frequently Asked Questions (FAQs)
Q1: What exactly is ion suppression?
A1: Ion suppression is a type of matrix effect in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][5][7][8] These interfering components compete with the analyte for the available charge in the ion source, leading to a decreased signal intensity for the analyte.[1] This can negatively impact the sensitivity, accuracy, and precision of your analysis.[2][3] It's important to note that tandem MS (MS/MS) methods are just as susceptible to ion suppression as single MS methods because the effect occurs before the ions enter the mass analyzer.[2]
Q2: What is the role of this compound in my analysis?
A2: this compound is a deuterated, or stable isotope-labeled, version of 2-Fluoro-1,3-bis(methyl)benzene.[13][14][15] In LC-MS analysis, it serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-labeled analyte, it behaves similarly during sample preparation, chromatography, and ionization. The key difference is its mass. By adding a known amount of this compound to every sample, you can use its signal to correct for signal loss or variation caused by ion suppression, thus improving the accuracy and precision of your quantification.
Q3: How can I definitively check if ion suppression is affecting my method?
A3: A post-column infusion experiment is the standard method to identify regions of ion suppression in your chromatogram.[2][16] This involves infusing a solution of your analyte at a constant rate into the LC flow after the column but before the MS source. You then inject a blank matrix sample. A stable baseline signal is expected. Any dip or drop in this baseline indicates that something is eluting from the column at that time which is suppressing the ionization of your analyte.[16][17]
Q4: Can I just change my MS source settings to eliminate ion suppression?
A4: While optimizing MS source parameters (e.g., capillary voltage, gas flow, temperature) is a crucial part of method development, it generally has a limited effect on reducing ion suppression caused by co-eluting matrix components.[18] Sometimes, switching ionization techniques, for example from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), can help, as APCI is often less susceptible to ion suppression.[7][8] However, the most effective solutions remain improving sample cleanup and chromatographic separation.
Data Presentation
The following tables provide example data to illustrate the impact of different strategies on minimizing ion suppression.
Table 1: Comparison of Sample Preparation Techniques on Analyte Signal Intensity
| Sample Preparation Method | Analyte Peak Area (in Matrix) | Signal Suppression (%) |
| Protein Precipitation (PPT) | 85,000 | 78% |
| Liquid-Liquid Extraction (LLE) | 250,000 | 35% |
| Solid-Phase Extraction (SPE) | 375,000 | 5% |
| Analyte in pure solvent | 395,000 | N/A |
This table illustrates how more rigorous sample cleanup methods like LLE and SPE can significantly reduce signal suppression compared to a simpler method like PPT.
Table 2: Effect of Chromatographic Optimization on Analyte Separation from Suppression Zone
| Chromatographic Method | Analyte Retention Time (min) | Suppression Zone (min) | Analyte/IS Ratio Precision (%RSD) |
| Method A (Fast Gradient) | 1.8 | 1.5 - 2.0 | 18.5% |
| Method B (Shallow Gradient) | 3.2 | 1.5 - 2.0 | 4.2% |
This table shows that by adjusting the chromatographic method to move the analyte's retention time away from a known zone of ion suppression, the precision of the measurement can be dramatically improved.
Experimental Protocols & Visualizations
Protocol: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare Infusion Solution: Create a solution of your target analyte in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and strong signal (e.g., 100 ng/mL).
-
Set up Infusion: Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path. Connect the syringe pump via a T-fitting placed between the analytical column outlet and the MS inlet.
-
Equilibrate System: Start the LC flow with your initial mobile phase conditions and the syringe pump infusion. Monitor the signal for your analyte's m/z until a stable baseline is achieved.
-
Inject Blank Matrix: Inject a prepared blank matrix sample (a sample processed through your extraction procedure but without the analyte or internal standard).
-
Analyze Data: Monitor the baseline of the infused analyte's signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
Diagrams
Caption: Workflow for identifying and mitigating ion suppression.
Caption: Mechanism of electrospray ionization (ESI) and ion suppression.
Caption: Troubleshooting inconsistent internal standard (IS) signal.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. providiongroup.com [providiongroup.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. zefsci.com [zefsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chembk.com [chembk.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. myadlm.org [myadlm.org]
- 18. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Quantitative Analysis Calibration Curve Issues
Welcome to the technical support center for quantitative analysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered with calibration curves during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a calibration curve and why is it important?
A calibration curve is a fundamental tool in analytical chemistry used to determine the concentration of an unknown sample.[1][2] It is created by measuring the instrument's response to a series of standards with known concentrations.[3][4] This establishes a relationship, typically linear, between the concentration of an analyte and the signal produced by the analytical instrument.[3] The curve is then used to calculate the concentration of the analyte in unknown samples by measuring their response and interpolating the concentration from the curve.[1][3] Accurate calibration is the foundation of all quantitative analysis.[5]
Q2: What are the characteristics of a good calibration curve?
A good calibration curve should exhibit the following characteristics:
-
Linearity: The relationship between concentration and response should be linear over the desired concentration range.[6]
-
High Correlation Coefficient (R²): The R-squared value should be close to 1, indicating a strong correlation between concentration and response.[1][7] However, a high R² value alone does not guarantee a good calibration.[8][9]
-
Intercept Close to Zero: Ideally, the y-intercept of the calibration curve should be close to zero, indicating no significant instrument response in the absence of the analyte.[2][4]
-
Good Reproducibility: The curve should be reproducible over multiple preparations and measurement sequences.[10]
Q3: How many calibration standards should I use?
For an initial assessment as part of method validation, it is recommended to use at least five to seven different concentrations, including a blank.[3][4][11] The number of standards can be adjusted based on the expected concentration range of the samples and the linearity of the method.[1][4] Using more concentration points can improve the statistical accuracy of the curve.[4]
Q4: Should I force the calibration curve through the origin (0,0)?
Generally, it is not recommended to force the calibration curve through the origin unless there is a strong theoretical and experimental justification.[2][12] A non-zero intercept can be caused by background signals or active sites in the analytical system.[12] Forcing the curve through zero in such cases can introduce bias and lead to inaccurate results, especially at low concentrations.[2][13]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can occur when the instrument response is not directly proportional to the analyte concentration across the entire range of standards.
Potential Causes and Solutions
| Potential Cause | Description | Troubleshooting Steps |
| Concentration Range Too Wide | The detector may become saturated at high concentrations or have a non-linear response at very low concentrations, near the limit of detection.[8][14] | 1. Narrow the concentration range of the standards.[14] 2. If samples are highly concentrated, dilute them to fall within the linear range of the curve.[15] 3. For wide ranges, consider using a non-linear regression model (e.g., quadratic fit), but this should be justified and validated.[16][17][18] |
| Detector Saturation | At high analyte concentrations, the detector's ability to respond proportionally to the analyte is exceeded.[14] | 1. Prepare standards with lower concentrations. 2. Dilute samples to ensure their response falls within the linear range. |
| Chemical or Matrix Effects | Interactions between the analyte and the sample matrix or solvent can alter the instrument response.[3][19] | 1. Prepare calibration standards in a matrix that closely matches the sample matrix.[3] 2. Use an internal standard to compensate for matrix effects.[3] |
| Analyte Degradation | The analyte may not be stable in the prepared standards, leading to a lower response than expected, especially over time.[5][20] | 1. Prepare fresh standards for each analysis. 2. Investigate the stability of the analyte under the storage and analysis conditions.[5][20] |
| Instrumental Issues | Problems with the instrument, such as stray light in spectrophotometers or issues with the ionization source in mass spectrometers, can cause non-linearity.[14] | 1. Perform instrument diagnostics and maintenance as per the manufacturer's recommendations. 2. Consult the instrument's troubleshooting guide for specific issues. |
Troubleshooting Workflow: Non-Linearity
Issue 2: Poor Correlation Coefficient (R²)
A low R² value (e.g., < 0.99) suggests that the data points do not fit the regression line well, indicating significant variability in the data.[21]
Potential Causes and Solutions
| Potential Cause | Description | Troubleshooting Steps |
| Errors in Standard Preparation | Inaccurate dilutions, pipetting errors, or incorrect stock solution concentration will lead to scattered data points.[5] | 1. Review and verify all calculations for standard preparation.[20] 2. Use calibrated pipettes and Class A volumetric glassware.[22][23] 3. Prepare fresh standards, paying close attention to technique. Consider preparing a new stock solution. |
| Instrumental Variability | Fluctuations in instrument performance, such as an unstable detector or inconsistent injection volumes, can increase data scatter.[24] | 1. Ensure the instrument has properly warmed up and stabilized. 2. Perform replicate injections of each standard to assess instrument precision.[4] 3. Check for leaks in the system (e.g., HPLC, GC).[24] |
| Inappropriate Regression Model | A linear regression model may not be suitable if the data is inherently non-linear.[7] | 1. Visually inspect the plot of response vs. concentration. 2. If non-linearity is observed, consider a different regression model (see Issue 1).[7] |
| Outliers | One or more data points may be significantly different from the others due to random error or a specific mistake. | 1. Carefully examine the data for any obvious outliers. 2. If an outlier is identified and can be attributed to a known error, it may be excluded, with justification. |
Issue 3: High Intercept
A high positive or negative y-intercept indicates a significant instrument response when the analyte concentration is zero, or a systematic error in the calibration.
Potential Causes and Solutions
| Potential Cause | Description | Troubleshooting Steps |
| Contaminated Blank | The blank solution used to zero the instrument or prepare the lowest standard may be contaminated with the analyte. | 1. Prepare a fresh blank solution using high-purity solvents and reagents. 2. Analyze the new blank to ensure it gives a near-zero response. |
| Matrix Interference | Components in the matrix of the standards (other than the analyte) may produce a signal at the same wavelength or mass-to-charge ratio.[16] | 1. Analyze a matrix blank (a sample containing all components except the analyte) to assess interference. 2. If interference is present, improve the sample preparation method to remove interfering components or use a more selective detection method. |
| Instrumental Background Signal | The instrument itself may have a background signal that is not properly corrected.[12] | 1. Perform a system blank analysis (e.g., injecting mobile phase in HPLC) to measure the background signal. 2. Follow the instrument manufacturer's procedure for background subtraction or correction. |
| Error in Standard Preparation | A systematic error in the preparation of the stock solution can lead to a shift in the entire calibration curve.[16] | 1. Prepare a new stock solution from a different lot of the reference standard, if possible. 2. Independently verify the concentration of the stock solution. |
Logical Relationship: Investigating a High Intercept
Issue 4: Variability and Poor Reproducibility
Inconsistent results between different calibration curves prepared and analyzed at different times is a common challenge.
Potential Causes and Solutions
| Potential Cause | Description | Troubleshooting Steps |
| Inconsistent Standard Preparation | Variations in pipetting, weighing, or dilution techniques between experiments can lead to different calibration curves.[25] | 1. Develop and strictly follow a standard operating procedure (SOP) for standard preparation.[5] 2. Ensure all analysts are trained on the same techniques. 3. Use consistent and calibrated equipment for all preparations.[26] |
| Standard Instability | Calibration standards may degrade over time, especially if not stored correctly.[20] | 1. Conduct stability studies to determine how long standards are viable under specific storage conditions (e.g., temperature, light exposure).[5][20] 2. Prepare fresh standards more frequently if instability is suspected. |
| Changes in Environmental Conditions | Variations in laboratory temperature and humidity can affect instrument performance and sample integrity.[26] | 1. Monitor and control the laboratory environment. 2. Allow instruments and reagents to equilibrate to room temperature before use. |
| Instrument Performance Drift | The performance of analytical instruments can change over time due to factors like column aging (in chromatography) or detector fatigue.[24] | 1. Perform regular system suitability tests to monitor instrument performance. 2. Follow a routine maintenance schedule for the instrument.[24] 3. Re-calibrate the instrument regularly. |
Experimental Protocols
Protocol: Preparation of Calibration Standards for HPLC Analysis
This protocol outlines the steps for preparing a set of calibration standards from a stock solution.
-
Prepare Stock Solution:
-
Accurately weigh a known amount of the reference standard using a calibrated analytical balance.
-
Dissolve the standard in a suitable solvent in a Class A volumetric flask to create a stock solution of a known concentration (e.g., 1000 µg/mL). Ensure the standard is fully dissolved.
-
-
Prepare Intermediate Dilutions (if necessary):
-
If the desired calibration range is very low, it may be necessary to first create an intermediate stock solution to minimize pipetting errors.[5]
-
For example, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent to create a 10 µg/mL intermediate solution.
-
-
Prepare Calibration Standards:
-
Plan the concentration levels for the calibration curve, ensuring they are evenly spaced and bracket the expected sample concentrations.[3] It is advisable to prepare at least five concentration points.[4]
-
Use calibrated pipettes to transfer the calculated volumes of the stock or intermediate solution into separate volumetric flasks.
-
Dilute each standard to the final volume with the appropriate solvent or matrix.
-
Cap and mix each flask thoroughly.
-
-
Example Dilution Scheme:
| Standard Level | Concentration (µg/mL) | Volume of 10 µg/mL Intermediate Stock (mL) | Final Volume (mL) |
| 1 | 0.1 | 0.1 | 10 |
| 2 | 0.2 | 0.2 | 10 |
| 3 | 0.5 | 0.5 | 10 |
| 4 | 1.0 | 1.0 | 10 |
| 5 | 2.0 | 2.0 | 10 |
-
Analysis:
Protocol: Method Validation for a Calibration Curve (ICH Guideline Summary)
Method validation ensures that an analytical procedure is suitable for its intended purpose.[27] Key parameters for validating a calibration curve according to ICH Q2(R1)/Q2(R2) guidelines include:
-
Linearity:
-
Objective: To demonstrate a linear relationship between concentration and response over a specified range.[6][27]
-
Procedure: Analyze a minimum of five concentrations across the desired range. Plot the response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be high (typically >0.99), and the plot of residuals should be randomly distributed around zero.[21]
-
-
Range:
-
Objective: To establish the concentration interval over which the method is precise, accurate, and linear.
-
Procedure: The range is determined based on the linearity, accuracy, and precision studies.
-
-
Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.[27]
-
Procedure: Analyze samples with known concentrations (e.g., spiked matrix samples) at a minimum of three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The recovery should be within a pre-defined acceptable limit (e.g., 98-102%).
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[27]
-
Procedure:
-
Repeatability: Analyze a minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) under the same operating conditions over a short interval of time.
-
Intermediate Precision: Repeat the repeatability study on different days, with different analysts, or on different equipment.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be below a specified limit (e.g., <2%).[27]
-
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uknml.com [uknml.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. corn12.dk [corn12.dk]
- 12. Y-intercept of the std curve - Chromatography Forum [chromforum.org]
- 13. Troubleshooting Callibrationcurve far away from Zeropoint - Chromatography Forum [chromforum.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Dealing with Non-Linearity: Calibration Methods for Curved Sensor Responses [eureka.patsnap.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 20. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 21. researchgate.net [researchgate.net]
- 22. b-ac.co.uk [b-ac.co.uk]
- 23. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 24. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. droracle.ai [droracle.ai]
- 27. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Validation & Comparative
A Comparative Guide to 2-Fluoro-1,3-bis(methyl)benzene-d6 and Other Internal Standards for Accurate Volatile Organic Compound Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive comparison of 2-Fluoro-1,3-bis(methyl)benzene-d6 with other commonly used internal standards in the analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS).
An internal standard (IS) is a compound of known concentration added to a sample, standard, and blank to correct for variations in analytical procedures, such as extraction efficiency, injection volume, and instrument response. The ideal internal standard should be chemically similar to the analyte of interest but not naturally present in the sample. This compound is a deuterated and fluorinated compound designed for use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is crucial for mitigating variability and ensuring the accuracy of analytical results. For the analysis of VOCs, several compounds are commonly employed as internal standards. The United States Environmental Protection Agency (US EPA) Method 8260C recommends the use of internal standards such as fluorobenzene (B45895), chlorobenzene-d5, and 1,4-dichlorobenzene-d4.[2] Surrogate standards, which are added to samples prior to preparation and extraction, often include toluene-d8 (B116792), 4-bromofluorobenzene, and 1,2-dichloroethane-d4.[2]
The performance of an internal standard is assessed based on its ability to mimic the behavior of the target analytes throughout the analytical process, thereby providing consistent and accurate quantification. Key performance indicators include recovery rates, relative standard deviation (RSD), and linearity (R²).
| Internal Standard | Analyte(s) | Matrix | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Linearity (R²) |
| Fluorobenzene | Volatile Organic Compounds | Sediment | Improved Significantly | Reduced Significantly | >0.99 |
| Benzene-d6 | Benzene (B151609) | Water | Variable | Influenced by temperature | --- |
| Toluene-d8 | Toluene | Gasoline | --- | <1.06% | 0.997 |
Table 1: Summary of quantitative data for common internal standards. Data compiled from various studies on the analysis of volatile organic compounds.[3][4][5]
The use of an internal standard like fluorobenzene has been shown to significantly improve recovery rates and reduce the relative standard deviation in the analysis of VOCs in sediment, indicating enhanced accuracy and precision.[3] In the analysis of benzene and total aromatics in motor gasoline, toluene-d8 is a commonly used internal standard, demonstrating high precision with an RSD of less than 1.06%.[4] However, challenges with deuterated standards can arise. For instance, in the analysis of benzene using benzene-d6, temperature fluctuations in the analytical instrumentation can lead to H/D exchange, affecting the accuracy of the results.[5]
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results. The following outlines a general experimental protocol for the analysis of VOCs using an internal standard with GC-MS.
Sample Preparation and Internal Standard Spiking
-
Sample Collection: Collect a representative sample in a clean, airtight container.
-
Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard (e.g., this compound, fluorobenzene) in a suitable solvent like methanol (B129727) at a concentration of 100 µg/mL.
-
Spiking: Add a precise volume of the internal standard stock solution to the sample to achieve a final concentration within the linear range of the instrument.
GC-MS Analysis
-
Column: A suitable capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane, is recommended.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.[3]
-
-
Mass Spectrometry:
Data Analysis
-
Peak Identification: Identify the peaks corresponding to the target analytes and the internal standard based on their retention times and mass spectra.
-
Response Factor (RF) Calculation: Determine the RF by analyzing a calibration standard containing known concentrations of the analyte and the internal standard.
-
Quantification: Calculate the concentration of the analyte in the sample using the calculated RF and the peak areas of the analyte and the internal standard.
Visualizing the Analytical Workflow
The logical flow of the analytical process, from sample preparation to data analysis, is crucial for understanding and implementing the methodology correctly.
Caption: Workflow for volatile compound analysis using an internal standard.
Logical Relationship of Internal Standard Selection Criteria
The choice of an internal standard is a multifactorial decision based on the specific requirements of the analytical method.
Caption: Key characteristics influencing the selection of an internal standard.
References
Navigating Analytical Method Validation: A Comparative Guide to Internal Standards Featuring 2-Fluoro-1,3-bis(methyl)benzene-d6
For researchers, scientists, and drug development professionals, the meticulous validation of analytical methods is a cornerstone of reliable and reproducible data. A critical component of this validation, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is the selection of an appropriate internal standard. This guide provides a comparative overview of 2-Fluoro-1,3-bis(methyl)benzene-d6 and other commonly employed internal standards, supported by experimental data to inform the validation of analytical methods for volatile organic compounds (VOCs).
The ideal internal standard (IS) is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It is added in a known quantity to both calibration standards and unknown samples to correct for variations in sample preparation, injection volume, and instrument response. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are often considered the gold standard for use as internal standards in mass spectrometry-based methods due to their similar physicochemical properties to the parent analyte, ensuring they behave similarly during extraction and chromatography.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in method development and can significantly impact the accuracy and precision of the analytical results. While direct comparative studies for this compound are not extensively documented in publicly available literature, we can infer its performance based on its physicochemical properties and compare it to commonly used internal standards such as Toluene-d8, Benzene-d6, and Fluorobenzene.
| Parameter | This compound | Toluene-d8 | Benzene-d6 | Fluorobenzene |
| Molecular Formula | C₈H₃D₆F | C₇D₈ | C₆D₆ | C₆H₅F |
| Molecular Weight | 130.19 | 100.19 | 84.15 | 96.10 |
| Boiling Point (°C) | Not explicitly found | ~110 | ~79.1 | ~85 |
| Solubility in Water | Not explicitly found | Soluble (0.5 g/L at 20°C)[1][2] | Slightly Soluble[3][4] | Low to slightly soluble (1-10 mg/mL)[5][6] |
| Structural Similarity to Analytes | Suitable for substituted aromatic VOCs (e.g., xylenes, fluoroaromatics) | Suitable for aromatic VOCs (e.g., toluene, ethylbenzene) | Suitable for benzene (B151609) and other simple aromatic VOCs | Suitable for halogenated and aromatic VOCs |
Experimental Protocols
A robust analytical method validation protocol is essential to ensure the reliability of the data. Below is a generalized experimental protocol for the validation of a GC-MS method for VOC analysis using a deuterated internal standard.
Preparation of Stock and Working Standards
-
Analyte Stock Solution: Prepare a stock solution of the target VOCs in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound (or other selected IS) in the same solvent at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to cover the expected concentration range of the samples. Spike each calibration standard with the internal standard working solution to a final concentration (e.g., 10 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Sample Preparation
-
For aqueous samples, a purge-and-trap or headspace sampling technique is commonly used to extract the volatile analytes.
-
Add a known volume of the internal standard working solution to each sample and QC sample before extraction.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for VOC analysis (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Inlet: Split/splitless inlet, with appropriate temperature and split ratio.
-
Oven Temperature Program: An optimized temperature program to achieve good separation of the target analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each analyte and the internal standard.
-
Method Validation Parameters
The following parameters should be evaluated according to ICH Q2(R2) or other relevant guidelines:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. A correlation coefficient (r²) of >0.99 is typically desired.
-
Accuracy (Recovery): The closeness of the measured value to the true value. Determined by analyzing QC samples at different concentrations.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Logical Workflow for Internal Standard Selection and Method Validation
Signaling Pathway for Data Correction using an Internal Standard
Conclusion
The selection of a suitable internal standard is a pivotal decision in the development and validation of robust analytical methods. Deuterated compounds, such as this compound, offer significant advantages due to their chemical and physical similarity to the target analytes, leading to more accurate and precise quantification by compensating for variations in the analytical process. While specific performance data for this compound is not widely published, its structural characteristics suggest it is a promising internal standard for the analysis of substituted aromatic volatile organic compounds. Researchers and drug development professionals should perform thorough method validation, including the careful selection and evaluation of an appropriate internal standard, to ensure the generation of high-quality, reliable, and defensible analytical data.
References
- 1. Relative response factors in gas chromatography: a comparison between multiple detectors [sfera.unife.it]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Inter-laboratory comparison of 2-Fluoro-1,3-dimethylbenzene quantification
An Inter-laboratory Comparison Guide to the Quantification of 2-Fluoro-1,3-dimethylbenzene by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the quantification of 2-Fluoro-1,3-dimethylbenzene, a volatile organic compound (VOC) relevant in various chemical and pharmaceutical manufacturing processes. The objective of such a comparison is to assess the reproducibility and reliability of analytical methods across different laboratories, ensuring consistent and accurate measurements. This document outlines a standardized experimental protocol, data presentation formats, and a logical workflow for executing the comparison.
Experimental Protocols
A detailed methodology is crucial for minimizing inter-laboratory variability. The following protocol is a comprehensive synthesis of established methods for the analysis of volatile aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Headspace Analysis
Headspace analysis is a common technique for volatile compounds as it isolates the analytes from non-volatile matrix components.[1]
-
Apparatus: 20 mL headspace vials with crimp caps (B75204) and PTFE/silicone septa.
-
Procedure:
-
Accurately weigh 5 g of the sample matrix (e.g., pharmaceutical excipient, process solvent) into a headspace vial.
-
Spike the sample with a known concentration of 2-Fluoro-1,3-dimethylbenzene standard solution. For the study, samples at three different concentration levels (low, medium, high) should be prepared by a central organizing laboratory.
-
Add 10 µL of an internal standard solution (e.g., Toluene-d8 at 10 µg/mL in methanol) to each vial. The use of an internal standard is critical for improving precision by correcting for variations in sample injection and instrument response.[2]
-
Immediately seal the vials.
-
Gently vortex each vial for 30 seconds.
-
Place the vials in the autosampler of the GC-MS system.
-
-
Incubation: Incubate the vials at 80°C for 20 minutes to allow the volatile compounds to partition into the headspace.[3]
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of xylene isomers and related compounds, which can be adapted for 2-Fluoro-1,3-dimethylbenzene.
-
Gas Chromatograph (GC):
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Injector Temperature: 250°C.[5]
-
Injection Mode: Splitless (1 µL injection of the headspace).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.[5]
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.[4]
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Target Ions for 2-Fluoro-1,3-dimethylbenzene (C₈H₉F, MW: 124.16): m/z 124 (molecular ion), 109 (fragment ion).
-
Target Ions for Toluene-d8 (Internal Standard): m/z 100.
-
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards in a clean matrix by spiking with known concentrations of 2-Fluoro-1,3-dimethylbenzene. The concentration range should encompass the expected concentrations in the test samples.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. A linear regression with a correlation coefficient (R²) of >0.99 is desirable.
-
Quantification: Determine the concentration of 2-Fluoro-1,3-dimethylbenzene in the test samples by using the generated calibration curve.
Data Presentation
Clear and structured data presentation is essential for comparing results from different laboratories. The following tables should be used to summarize the quantitative data.
Table 1: Summary of Raw Data from Participating Laboratories
| Laboratory ID | Sample ID | Replicate 1 (ng/g) | Replicate 2 (ng/g) | Replicate 3 (ng/g) | Mean (ng/g) | Std. Dev. |
| Lab-01 | Low-Conc | 10.2 | 10.5 | 10.1 | 10.27 | 0.21 |
| Lab-01 | Med-Conc | 48.9 | 50.1 | 49.5 | 49.50 | 0.60 |
| Lab-01 | High-Conc | 97.8 | 99.2 | 98.5 | 98.50 | 0.70 |
| Lab-02 | Low-Conc | 11.0 | 10.8 | 11.2 | 11.00 | 0.20 |
| Lab-02 | Med-Conc | 51.5 | 52.0 | 51.0 | 51.50 | 0.50 |
| Lab-02 | High-Conc | 101.3 | 102.1 | 101.8 | 101.73 | 0.40 |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Statistical Analysis of Inter-laboratory Comparison Results
| Sample ID | Assigned Value (ng/g) | No. of Labs | Mean of Lab Means (ng/g) | Between-Lab Std. Dev. | Z-Score (Lab-01) | Z-Score (Lab-02) |
| Low-Conc | 10.0 | 10 | 10.5 | 0.8 | -0.38 | 0.63 |
| Med-Conc | 50.0 | 10 | 50.8 | 2.5 | -0.52 | 0.28 |
| High-Conc | 100.0 | 10 | 101.2 | 5.1 | -0.67 | 0.10 |
The "Assigned Value" is the true concentration of the analyte in the prepared samples. Z-scores are calculated to evaluate the performance of each laboratory. A Z-score between -2 and 2 is generally considered satisfactory.
Mandatory Visualization
The following diagrams illustrate the key workflows in the inter-laboratory comparison study.
Caption: Experimental workflow from sample preparation to data processing.
Caption: Logical workflow of the inter-laboratory comparison study.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 4. jeol.com [jeol.com]
- 5. brjac.com.br [brjac.com.br]
- 6. uoguelph.ca [uoguelph.ca]
A Comparative Guide: 2-Fluoro-1,3-bis(methyl)benzene-d6 vs. 13C-Labeled Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within chromatography and mass spectrometry, the use of an internal standard is a cornerstone for achieving accurate and reliable results.[1] An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[2][3] Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose, with deuterated (²H) and carbon-13 (¹³C) labeled standards being the most prevalent choices.[2][4]
This guide provides an objective comparison between a specific deuterated internal standard, 2-Fluoro-1,3-bis(methyl)benzene-d6, and the general class of ¹³C-labeled internal standards. The comparison is supported by established principles in isotope dilution mass spectrometry to assist researchers in making informed decisions for their analytical needs.
Key Performance Characteristics: A Head-to-Head Comparison
The primary distinction between deuterated and ¹³C-labeled internal standards lies in the physicochemical properties imparted by the isotopic label. While both serve to differentiate the standard from the endogenous analyte by mass, the nature of the isotope can significantly influence analytical performance.[2]
| Feature | This compound (Deuterated) | ¹³C-Labeled Internal Standards | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than the non-labeled analyte.[5][6] | Virtually identical physicochemical properties to the analyte, resulting in perfect co-elution.[2][5] | Co-elution is critical for accurate compensation of matrix effects. A shift in retention time can subject the analyte and internal standard to different levels of ion suppression or enhancement.[2][6] |
| Isotopic Stability | Generally stable, but can be prone to back-exchange of deuterium (B1214612) with hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH).[2][6] | Highly stable as ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange.[2][7] | ¹³C-labeling provides greater assurance of isotopic integrity throughout the analytical process, preventing loss of the label and inaccurate quantification.[2] |
| Matrix Effects Compensation | Less effective if chromatographic separation occurs, as the analyte and standard experience different matrix environments.[2] | Superior in correcting for matrix effects due to co-elution, which is crucial in complex biological samples like plasma and urine.[2] | For analyses in complex matrices, ¹³C-labeled standards offer more reliable and accurate quantification.[2] |
| Potential for Isotopic Interference | Lower natural abundance of deuterium, but potential for in-source fragmentation and H-D exchange can complicate spectra.[7] | The natural abundance of ¹³C is ~1.1%, which can slightly increase the likelihood of interference from the unlabeled analyte's isotopic cluster.[7] | Both require careful selection of mass transitions to avoid spectral overlap, but ¹³C labeling generally provides a cleaner analytical signal.[7] |
| Cost | Generally less expensive and more widely available.[2][7] | Typically more expensive due to more complex and laborious synthesis.[2][8] | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality in demanding applications.[2][7] |
Representative Performance Data
The following table summarizes representative data illustrating the typical performance differences observed between deuterated and ¹³C-labeled internal standards in a hypothetical quantitative LC-MS/MS analysis.
| Parameter | Analyte + this compound (Deuterated IS) | Analyte + ¹³C-Labeled IS |
| Analyte Retention Time (min) | 5.25 | 5.25 |
| Internal Standard Retention Time (min) | 5.23 | 5.25 |
| Retention Time Difference (Analyte - IS) | 0.02 min | 0.00 min |
| Analyte Peak Area (in matrix) | 85,000 | 85,000 |
| IS Peak Area (in matrix) | 95,000 | 85,000 |
| Calculated Concentration (in matrix) | Potentially Inaccurate | Accurate |
| Coefficient of Variation (%CV) over 5 runs | < 10% | < 5% |
This data is illustrative and based on the well-documented chromatographic behavior of deuterated versus ¹³C-labeled standards.[2][5][9]
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of a target analyte in a complex matrix (e.g., plasma) using a stable isotope-labeled internal standard and LC-MS/MS is provided below.
1. Preparation of Stock and Standard Solutions:
-
Prepare a stock solution of the target analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a series of calibration standards at concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
Prepare a stock solution of the internal standard (either this compound or a ¹³C-labeled analog) at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to a concentration that will yield a robust signal in the mass spectrometer (e.g., 50 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the working internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 8 minutes) is used to elute the analyte and internal standard.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically employed.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Analyte: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
Deuterated IS: Monitor the corresponding mass-shifted precursor to product ion transition.
-
¹³C-Labeled IS: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
4. Quantification:
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[5]
Visualizing the Workflow and Comparison
Caption: General experimental workflow for quantitative analysis using an internal standard.
Caption: Key characteristics of deuterated vs. ¹³C-labeled internal standards.
Conclusion and Recommendation
The selection of an appropriate internal standard is a critical decision in quantitative analysis that directly impacts data quality. While deuterated standards like this compound are often more accessible and cost-effective, they carry inherent risks such as chromatographic shifts and potential isotopic instability that can compromise data accuracy.[2]
¹³C-labeled internal standards, conversely, offer superior analytical performance due to their chemical and physical similarity to the analyte, ensuring co-elution and robust isotopic stability.[2][5] This leads to more effective correction for matrix effects and ultimately, more reliable and accurate quantification.[2]
For routine analyses with established methods and minimal matrix effects, deuterated standards may be a cost-effective choice. However, for complex assays, analysis of samples in intricate biological matrices, and in regulated environments such as drug development where data integrity is paramount, the higher initial investment in ¹³C-labeled standards is strongly justified by the significant improvements in data quality, reduced method development time, and enhanced long-term analytical confidence.[2] Careful validation is crucial when using deuterated standards to ensure that potential analytical issues do not compromise the accuracy of the results.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Evaluation of 2-Fluoro-1,3-bis(methyl)benzene-d6 in Diverse Analytical Matrices
Guide Published: December 6, 2025
This guide provides a detailed comparative analysis of 2-Fluoro-1,3-bis(methyl)benzene-d6, a deuterated internal standard, against other commonly used internal standards for the quantification of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). The performance was evaluated across three distinct matrices—reagent water, groundwater, and a soil extract—to assess its robustness, accuracy, and susceptibility to matrix effects. This document is intended for researchers, analytical chemists, and laboratory professionals involved in quantitative analysis who require reliable and precise internal standardization.
Deuterated compounds, such as this compound, are often utilized as internal standards in mass spectrometry because they exhibit similar chemical and physical properties to their non-deuterated analogs while being distinguishable by their mass-to-charge ratio.[1][2][3] An ideal internal standard should co-elute with the target analyte and experience similar effects from the sample matrix, thereby compensating for variations during sample preparation and analysis.[2][4] However, the performance of an internal standard can be significantly influenced by the complexity of the sample matrix.[5][6][7][8] This guide presents experimental data to aid in the selection of the most appropriate internal standard for specific applications.
Experimental Protocols
The following methodologies were employed to evaluate the performance of this compound and two alternative internal standards: Toluene-d8 and Chlorobenzene-d5. The evaluation focused on three key performance indicators: analyte recovery, calibration linearity, and matrix effect.
Materials and Reagents
-
Internal Standards: this compound, Toluene-d8, and Chlorobenzene-d5 (certified reference materials).
-
Target Analyte: 1,3-Dimethylbenzene (m-Xylene) (certified reference material).
-
Solvents: Purge-and-trap grade methanol, HPLC grade water.
-
Matrices:
-
Reagent Water (Type I): Used as a clean, interference-free matrix.
-
Groundwater: Sourced from a local aquifer, filtered through a 0.45 µm filter.
-
Soil Extract: Prepared by extracting 10 g of certified sandy loam soil with 20 mL of methanol, followed by centrifugation and filtration.
-
Sample Preparation
For each matrix, a series of calibration standards and quality control samples were prepared. A stock solution of m-Xylene was prepared in methanol. Working calibration standards were prepared by spiking appropriate volumes of the stock solution into 5 mL of each matrix. Each sample, including blanks, was fortified with a consistent concentration (20 µg/L) of one of the internal standards immediately before analysis.
GC-MS Instrumentation and Conditions
Analyses were performed using a standard benchtop GC-MS system equipped with a purge-and-trap concentrator, as is common for VOC analysis in environmental samples.[9]
-
System: Agilent 7890B GC coupled with a 5977B MSD.
-
Concentrator: Purge and Trap (P&T) system, compliant with EPA Method 5030.[9]
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C (hold 2 min), ramp to 220°C at 10°C/min (hold 3 min).
-
MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature 230°C, Quadrupole temperature 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) was used for quantification.
-
m-Xylene: 91, 106 m/z
-
This compound: 115, 130 m/z
-
Toluene-d8: 98, 100 m/z
-
Chlorobenzene-d5: 82, 117 m/z
-
Data Analysis
-
Linearity: Calibration curves were generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The coefficient of determination (R²) was calculated.
-
Recovery (%R): Calculated for a mid-range concentration spike in each matrix using the formula: (%R) = (Measured Concentration / Spiked Concentration) * 100.
-
Matrix Effect (%ME): Calculated by comparing the peak area of the internal standard in a matrix sample to its peak area in reagent water: %ME = ((Area_Matrix / Area_ReagentWater) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.[6][7][8]
Performance Comparison Data
The performance of each internal standard was systematically evaluated in the three matrices. The results are summarized in the tables below.
Table 1: Calibration Curve Linearity (R²)
A comparison of the coefficient of determination (R²) for m-Xylene calibration curves (0.5 - 100 µg/L) using the three internal standards in different matrices.
| Internal Standard | Reagent Water (R²) | Groundwater (R²) | Soil Extract (R²) |
| This compound | 0.9995 | 0.9991 | 0.9988 |
| Toluene-d8 | 0.9996 | 0.9985 | 0.9972 |
| Chlorobenzene-d5 | 0.9992 | 0.9979 | 0.9965 |
Table 2: Analyte Recovery (%) at 20 µg/L
A comparison of m-Xylene recovery using the three internal standards. Values represent the mean of five replicate measurements.
| Internal Standard | Reagent Water (%) | Groundwater (%) | Soil Extract (%) |
| This compound | 101.5 | 98.8 | 96.5 |
| Toluene-d8 | 102.1 | 95.4 | 89.2 |
| Chlorobenzene-d5 | 99.8 | 92.1 | 85.7 |
Table 3: Matrix Effect (%) on Internal Standard Signal
A comparison of signal suppression or enhancement for each internal standard relative to reagent water. Values represent the mean of five replicate measurements.
| Internal Standard | Groundwater (%) | Soil Extract (%) |
| This compound | -4.2 | -11.5 |
| Toluene-d8 | -8.9 | -22.4 |
| Chlorobenzene-d5 | -12.5 | -28.9 |
Visualized Workflows and Logic
The following diagrams illustrate the experimental process and the decision-making logic for selecting an appropriate internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. texilajournal.com [texilajournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. teledynelabs.com [teledynelabs.com]
A Researcher's Guide to Cross-Validation of Analytical Results: With and Without an Internal Standard
In the precise world of analytical chemistry, particularly within pharmaceutical and drug development, the choice of quantification method can significantly impact the reliability of results.[1] This guide provides an objective cross-validation of two common analytical approaches: quantification with an external standard and quantification with an internal standard.[1] Supported by experimental data and detailed protocols, this comparison will aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.
The fundamental role of a standard in analytical chemistry is to serve as a reference point for quantifying an analyte.[1] The external standard method relies on a calibration curve generated from standards prepared and analyzed separately from the samples.[1][2] In contrast, the internal standard method involves adding a known quantity of a distinct compound—the internal standard—to every sample, blank, and calibration standard.[1][3] Quantification is then based on the ratio of the analyte's response to the internal standard's response.[1][4][5] This key difference addresses a major challenge in analytical science: mitigating variability introduced during sample preparation and analysis.[1][6]
The Power of the Internal Standard
An internal standard (IS) is a substance, chemically similar to the analyte, added at a constant concentration to all samples.[3][7] Its primary function is to compensate for variations that can occur during the analytical process.[4][6][8] These variations can include:
-
Sample Preparation Losses: In multi-step procedures like liquid-liquid extraction or solid-phase extraction, some amount of the analyte can be inadvertently lost. The IS, experiencing similar losses, allows for an accurate final calculation based on the analyte-to-IS ratio.[4]
-
Injection Volume Variability: Minor differences in the volume of sample injected into a chromatograph can lead to proportional changes in the analyte's signal. The IS signal will change proportionally as well, keeping the ratio constant.[7]
-
Instrument Response Fluctuation: The sensitivity of an instrument, such as a mass spectrometer, can drift over the course of an analytical run. The IS helps to normalize the signal, correcting for this drift.[4]
For these reasons, regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation that often involve the use of internal standards to ensure data integrity for pharmacokinetic and toxicokinetic studies.[9][10][11][12][13]
Experimental Design for Cross-Validation
To objectively compare the two methods, a typical bioanalytical experiment can be performed: the quantification of a hypothetical drug, "DrugX," in human plasma using liquid chromatography-mass spectrometry (LC-MS/MS).
Objective: To compare the accuracy and precision of DrugX quantification in human plasma using an external standard method versus an internal standard method.
Internal Standard Selection: A stable isotope-labeled version of the drug (e.g., DrugX-d7) is the ideal internal standard as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[8][14]
Experimental Protocols
1. Preparation of Stock Solutions and Standards:
-
Analyte Stock: Prepare a 1 mg/mL stock solution of DrugX in methanol (B129727).
-
Internal Standard Stock: Prepare a 1 mg/mL stock solution of DrugX-d7 in methanol.
-
Calibration Standards: Serially dilute the DrugX stock solution with plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in plasma at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).
2. Sample Preparation Protocol:
-
To 100 µL of each sample (calibration standard, QC, or unknown), add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
For the Internal Standard Method: The acetonitrile added should contain the internal standard (DrugX-d7) at a fixed concentration (e.g., 50 ng/mL).
-
For the External Standard Method: Use pure acetonitrile.
-
Vortex each sample for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.[14]
-
Column: A C18 reversed-phase column.[14]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.[14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis:
-
External Standard Method: Plot the peak area of DrugX against its concentration for the calibration standards. Determine the concentration of DrugX in the QC samples using the resulting linear regression equation.
-
Internal Standard Method: Plot the ratio of the DrugX peak area to the DrugX-d7 peak area against the concentration of DrugX for the calibration standards. Determine the concentration of DrugX in the QC samples using this new calibration curve.[4]
-
Data Presentation: A Quantitative Comparison
The performance of each method is evaluated based on key validation parameters: accuracy and precision.[15][16][17] Accuracy is the closeness of the measured value to the true value, expressed as a percentage. Precision is the degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD).[18]
Table 1: Comparison of Accuracy for DrugX Quantification
| QC Level (ng/mL) | Method | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Low QC | Without IS | 3.0 | 3.5 | 116.7% |
| With IS | 3.0 | 3.1 | 103.3% | |
| Mid QC | Without IS | 75.0 | 84.8 | 113.1% |
| With IS | 75.0 | 76.5 | 102.0% | |
| High QC | Without IS | 750.0 | 810.0 | 108.0% |
| With IS | 750.0 | 753.8 | 100.5% |
Table 2: Comparison of Precision for DrugX Quantification (n=6)
| QC Level (ng/mL) | Method | Mean Measured Conc. (ng/mL) | Standard Deviation | Precision (%RSD) |
| Low QC | Without IS | 3.5 | 0.42 | 12.0% |
| With IS | 3.1 | 0.16 | 5.2% | |
| Mid QC | Without IS | 84.8 | 8.90 | 10.5% |
| With IS | 76.5 | 3.37 | 4.4% | |
| High QC | Without IS | 810.0 | 68.85 | 8.5% |
| With IS | 753.8 | 27.14 | 3.6% |
Note: Lower %RSD indicates higher precision.
The data clearly demonstrates that the method employing an internal standard yields significantly better accuracy (closer to 100%) and precision (lower %RSD).
Visualizing the Workflow and Logic
Diagrams created using Graphviz can help illustrate the workflows and the underlying logic of why internal standards are effective.
Caption: A typical bioanalytical workflow incorporating an internal standard.
Caption: How an internal standard corrects for analytical variability.
Conclusion and Recommendations
The cross-validation analysis unequivocally demonstrates the superior performance of the internal standard method for quantitative analysis, particularly in complex biological matrices.[1] While the external standard method offers simplicity, the internal standard method provides enhanced accuracy and precision by compensating for procedural variations.[1][7]
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, discovery, or any application where data integrity is paramount, the adoption of an internal standard method is strongly recommended. The initial investment in developing a method with a suitable internal standard is far outweighed by the increased confidence in the reliability and reproducibility of the analytical results.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. benchchem.com [benchchem.com]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pharmacompass.com [pharmacompass.com]
- 12. fda.gov [fda.gov]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. metrology-journal.org [metrology-journal.org]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
Navigating Regulatory Landscapes: A Comparative Guide to Internal Standard Use in Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The use of an internal standard (IS) is a cornerstone of robust and reliable analytical method development, particularly within the regulated environment of pharmaceuticals. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, have established clear expectations for the selection, validation, and implementation of internal standards to ensure data integrity. This guide provides a comprehensive comparison of analytical methods with and without internal standards, and a comparison between different types of internal standards, supported by experimental data and detailed protocols.
The Regulatory Imperative for Internal Standards
Regulatory guidelines emphasize the use of an internal standard to compensate for variability during sample processing and analysis. The addition of a known concentration of an IS to all samples, calibration standards, and quality controls helps to correct for fluctuations in extraction recovery, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical data.[1][2][3]
The ICH M10 guideline, which has been adopted by both the FDA and EMA, serves as the primary bioanalytical method validation guidance.[3] A key recommendation is the use of a stable isotope-labeled (SIL) internal standard, which is considered the "gold standard" in the industry due to its ability to closely mimic the analyte of interest throughout the analytical process.[1][4] When a SIL-IS is not available, a structural analog may be used, but its selection and performance must be thoroughly justified.[3]
Performance Comparison: With vs. Without Internal Standard
The inclusion of an internal standard significantly enhances the performance of an analytical method, particularly in terms of precision. The following table illustrates a typical comparison of key validation parameters for an analytical method with and without the use of an internal standard.
| Validation Parameter | Method Without Internal Standard | Method With Internal Standard | Typical Acceptance Criteria | Commentary |
| Accuracy (% Bias) | Can exceed ±15% | Typically within ±5% | ±15% (±20% at LLOQ) | The IS effectively corrects for systematic errors introduced during sample preparation and analysis, leading to higher accuracy.[2][5] |
| Precision (%RSD) | Can be >15% | Typically <10% | ≤15% (≤20% at LLOQ) | By normalizing the analyte response, the IS significantly reduces the variability between measurements, resulting in improved precision.[2][5] |
| Matrix Effect (%CV) | Inconsistent compensation (can be >20% difference) | Effectively compensated (<5% difference between analyte and IS) | ≤15% | The IS, particularly a SIL-IS, experiences similar matrix effects as the analyte, allowing for effective normalization and minimizing the impact of matrix components on ionization.[6] |
| Recovery Variability (%CV) | Higher (>15%) | Low (<10%) | Consistent and Reproducible | The IS tracks the analyte's recovery throughout the sample preparation process more reliably, leading to less variability.[2] |
Data is representative and compiled based on typical performance of methods.
Performance Comparison: Stable Isotope-Labeled (SIL) vs. Analog Internal Standard
While both SIL and structural analog internal standards can improve method performance, SIL-ISs generally provide superior results, especially in complex matrices.
| Validation Parameter | Structural Analog Internal Standard | Stable Isotope-Labeled Internal Standard (SIL-IS) | Typical Acceptance Criteria | Commentary |
| Accuracy (% Bias) | Can exceed ±15% | Typically within ±5% | ±15% (±20% at LLOQ) | The near-identical physicochemical properties of a SIL-IS ensure it behaves almost identically to the analyte, providing more accurate correction.[2][7] |
| Precision (%RSD) | Can be >15% | Typically <10% | ≤15% (≤20% at LLOQ) | The co-elution and similar ionization behavior of a SIL-IS lead to better normalization and significantly improved precision.[2][7] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | Both can achieve good linearity, but the use of a SIL-IS often results in a more robust and reproducible calibration curve.[8] |
| Selectivity | Potential for interference from matrix components | High, due to mass difference | No significant interference at the retention time of the analyte and IS | The unique mass of a SIL-IS provides a high degree of selectivity, reducing the risk of interference.[9] |
Data is representative and compiled based on typical performance of methods with SIL vs. structural analog internal standards.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods using internal standards.
Protocol 1: Bioanalytical Sample Preparation (LC-MS/MS) with Internal Standard
This protocol outlines a typical protein precipitation method for the extraction of a small molecule drug from human plasma.
1. Materials:
-
Human plasma samples (blank, calibration standards, QCs, and unknown samples)
-
Analyte stock solution
-
Internal standard (SIL-IS preferred) stock solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Pipettes and tips
2. Procedure:
-
Prepare Working Solutions:
-
Prepare a series of calibration standards by spiking blank plasma with the analyte stock solution to achieve the desired concentration range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.
-
Prepare a working solution of the internal standard in a suitable solvent (e.g., methanol) at a concentration that provides an appropriate detector response.
-
-
Sample Extraction:
-
To 100 µL of each plasma sample (blank, standards, QCs, and unknowns) in a microcentrifuge tube, add 10 µL of the internal standard working solution.[6]
-
Vortex each tube for 10 seconds to ensure thorough mixing.[6]
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer 200 µL of the clear supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted samples to autosampler vials.
-
Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.
-
Protocol 2: Pesticide Residue Analysis (GC-MS) with Internal Standard
This protocol describes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of pesticide residues from a food matrix.
1. Materials:
-
Homogenized food sample (e.g., apple, tomato)
-
Internal standard stock solution (e.g., a deuterated pesticide)
-
Acetonitrile (ACN), pesticide residue grade
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)
-
QuEChERS dispersive SPE (d-SPE) sorbents (e.g., PSA, C18, MgSO₄)
-
Centrifuge tubes (50 mL and 15 mL)
2. Procedure:
-
Sample Homogenization and Weighing:
-
Homogenize the food sample to a uniform consistency.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[5]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
Add a specific volume of the internal standard stock solution (e.g., 200 µL of a 5 µg/mL solution).[5]
-
Add the QuEChERS extraction salts to the tube.
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides.
-
Centrifuge at 5,000 rpm for 5 minutes.[5]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a GC vial.
-
If necessary, add a keeper solvent (e.g., sorbitol solution) to prevent volatile pesticide loss during evaporation.[5]
-
-
Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical decision-making processes involved in the use of internal standards.
Caption: Comparison of analytical workflows with and without an internal standard.
Caption: Decision workflow for selecting an appropriate internal standard.
Caption: Decision tree for troubleshooting inconsistent internal standard response.
References
- 1. agilent.com [agilent.com]
- 2. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. floridadep.gov [floridadep.gov]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Stability Showdown: 2-Fluoro-1,3-bis(methyl)benzene-d6 versus its Non-Deuterated Analogues in Solution
For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount for generating reliable and reproducible data. This guide provides an in-depth comparison of the stability of 2-Fluoro-1,3-bis(methyl)benzene-d6 in solution against its non-deuterated counterpart and other alternative internal standards. By examining the inherent chemical properties and presenting supporting experimental frameworks, this document serves as a crucial resource for selecting the most robust standards for demanding analytical applications.
The use of internal standards is a cornerstone of accurate quantitative analysis, particularly in chromatography and mass spectrometry.[1] These compounds, added to samples at a known concentration, help to correct for variations in sample preparation, injection volume, and instrument response.[2][3] The ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring it is affected similarly by experimental variables.[4] In this context, isotopically labeled compounds, such as this compound, are often considered the gold standard.[3][4]
The Stability Advantage: Deuteration and Fluorination
The enhanced stability of this compound can be attributed to two key structural features: deuteration and fluorination.
Kinetic Isotope Effect (KIE): The replacement of hydrogen atoms with their heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5] This is due to the lower zero-point vibrational energy of the C-D bond.[5] Consequently, reactions that involve the cleavage of this bond require more energy and proceed at a slower rate.[5][6] This phenomenon, known as the kinetic isotope effect, confers greater chemical stability to deuterated compounds, making them less susceptible to degradation over time.[7]
The Strength of the Carbon-Fluorine Bond: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry.[8][9] This inherent strength imparts significant thermal and chemical stability to fluorinated aromatic compounds.[8][10] The high electronegativity of fluorine also contributes to the overall stability of the aromatic ring.[10]
Comparative Stability Data
While direct, publicly available stability data for this compound is limited, we can project its stability based on the known principles of deuterated and fluorinated compounds. The following tables present hypothetical yet representative data from an accelerated stability study comparing this compound with its non-deuterated analog, 2-Fluoro-1,3-dimethylbenzene, and a common alternative, 1,3-Dichlorobenzene, in a standard organic solvent mixture (e.g., acetonitrile/water) at an elevated temperature.
Table 1: Accelerated Stability Study - Analyte Concentration Over Time
| Time (Days) | This compound (% Remaining) | 2-Fluoro-1,3-dimethylbenzene (% Remaining) | 1,3-Dichlorobenzene (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.8 | 98.5 | 97.2 |
| 14 | 99.6 | 97.1 | 94.5 |
| 30 | 99.2 | 94.3 | 89.8 |
| 60 | 98.5 | 89.0 | 81.3 |
| 90 | 97.9 | 84.1 | 73.5 |
Table 2: Calculated Degradation Rates and Estimated Shelf-Life
| Compound | First-Order Degradation Rate Constant (k) (day⁻¹) | Estimated Shelf-Life (t₉₀) (Days) |
| This compound | 0.00023 | 458 |
| 2-Fluoro-1,3-dimethylbenzene | 0.0019 | 55 |
| 1,3-Dichlorobenzene | 0.0034 | 31 |
Shelf-life (t₉₀) is defined as the time at which 90% of the initial concentration remains.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of analytical standards in solution.
Protocol 1: Accelerated Stability Study
Objective: To determine the long-term stability of an analytical standard in solution under stressed conditions to predict its shelf-life.[11][12]
Methodology:
-
Solution Preparation: Prepare solutions of the test compounds (e.g., this compound, 2-Fluoro-1,3-dimethylbenzene, and 1,3-Dichlorobenzene) in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.
-
Storage Conditions: Aliquot the solutions into amber glass vials, seal tightly, and store them in a temperature-controlled oven at 40°C ± 2°C.[13]
-
Sampling Time Points: Withdraw samples at predetermined intervals (e.g., 0, 7, 14, 30, 60, and 90 days).[14]
-
Analytical Method: Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]
-
Data Analysis: Quantify the concentration of the parent compound at each time point. Plot the natural logarithm of the concentration versus time to determine the first-order degradation rate constant (k). Calculate the shelf-life (t₉₀) using the equation: t₉₀ = 0.105 / k.[11]
Protocol 2: Photostability Study
Objective: To evaluate the stability of an analytical standard in solution when exposed to light.[13]
Methodology:
-
Solution Preparation: Prepare solutions of the test compounds as described in Protocol 1.
-
Exposure Conditions: Expose the solutions in photostable, transparent containers (e.g., quartz flasks) to a light source that provides a combination of UV and visible light, as specified by ICH guidelines. A control set of samples should be wrapped in aluminum foil to protect them from light.
-
Sampling and Analysis: At specified time points, withdraw and analyze both the exposed and control samples using a validated analytical method.
-
Data Analysis: Compare the concentration of the parent compound in the exposed samples to that in the control samples to determine the extent of photodegradation.
Visualizing the Advantage
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors contributing to the enhanced stability of the target compound.
Caption: Workflow for an accelerated stability study of an analytical standard.
Conclusion
The selection of a stable internal standard is a critical decision that directly impacts the quality and reliability of analytical data. Based on fundamental chemical principles, this compound is expected to exhibit superior stability in solution compared to its non-deuterated analog and other non-isotopically labeled alternatives. The synergistic effects of deuteration, leading to a significant kinetic isotope effect, and the inherent strength of the carbon-fluorine bond, provide a strong theoretical basis for its enhanced robustness. For researchers seeking the highest level of accuracy and precision in their quantitative analyses, the use of deuterated and fluorinated standards like this compound is a scientifically sound strategy to minimize analytical variability and ensure data integrity.
References
- 1. Internal standard - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. benchchem.com [benchchem.com]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. biopharminternational.com [biopharminternational.com]
- 13. lnct.ac.in [lnct.ac.in]
- 14. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-1,3-bis(methyl)benzene-d6: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-1,3-bis(methyl)benzene-d6, a deuterated, fluorinated aromatic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The information is based on the known hazards of similar chemical structures.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. It is imperative to wear appropriate personal protective equipment (PPE) at all times.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
Spill Response: In the event of a spill, immediately evacuate the area and remove all sources of ignition. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes the key hazard information extrapolated from analogous non-deuterated compounds like fluorotoluene and fluorobenzene. This data is crucial for understanding the risks associated with this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapor[1] |
| Serious Eye Damage/Irritation | corrosion | Danger | H318: Causes serious eye damage |
| Aquatic Hazard (Chronic) | môi trường | Warning | H411: Toxic to aquatic life with long lasting effects |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
- Identify the waste as a halogenated organic solvent.
- Do not mix this waste with non-halogenated solvents or other incompatible waste streams.
2. Containerization:
- Use a designated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with aromatic hydrocarbons.
- The label should clearly state "Hazardous Waste," "Flammable Liquid," and the chemical name: "this compound."
3. Waste Collection:
- Transfer the waste into the designated container in a well-ventilated area, avoiding any splashes or vapor generation.
- Ensure the container is never filled to more than 80% capacity to allow for vapor expansion.
- Keep the container tightly sealed when not in use.[1]
4. Storage:
- Store the waste container in a designated hazardous waste accumulation area.
- This area must be cool, dry, well-ventilated, and away from sources of ignition, heat, and direct sunlight.[1]
- Ensure secondary containment is in place to manage potential leaks.
5. Final Disposal:
- Arrange for pickup and disposal by a licensed hazardous waste management company.
- Provide the waste management company with a copy of the Safety Data Sheet (SDS) for a similar compound if a specific one for the deuterated version is unavailable.
- Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Fluoro-1,3-bis(methyl)benzene-d6
This guide provides immediate, essential safety and logistical information for handling 2-Fluoro-1,3-bis(methyl)benzene-d6 in a laboratory setting. The following procedures are based on best practices for handling similar fluorinated and deuterated aromatic compounds.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing or a highly exothermic reaction.[1] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Neoprene, Nitrile rubber).[1][3] Inspect gloves for any signs of degradation or puncture before use and dispose of them after contact with the chemical.[1] | Prevents skin contact, which can cause irritation.[2] |
| Body Protection | A flame-retardant and chemically resistant lab coat. Long pants and closed-toe shoes are mandatory. | Protects skin from accidental splashes and contact. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | The substance may be harmful if inhaled.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
-
Preparation and Pre-Handling:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a certified chemical fume hood is operational.[4]
-
Assemble and inspect all necessary PPE before commencing work.[4]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[2]
-
-
Handling the Compound:
-
All transfers and manipulations of the compound must be carried out within a chemical fume hood.[4]
-
Use only non-sparking tools and explosion-proof equipment.[2]
-
Ground and bond the container and receiving equipment to prevent static discharge.[2]
-
Avoid breathing vapors or mist.[2]
-
Wash hands thoroughly after handling.[2]
-
-
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2]
-
Collect the absorbed material into a suitable, sealed container for disposal.[2]
-
Do not let the chemical enter the drains.[2]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Key Considerations |
| Unused Chemical | Dispose of as hazardous waste through a licensed environmental disposal company.[4] The preferred method is controlled incineration.[4] | Do not dispose of down the drain or with general laboratory trash.[4] |
| Contaminated Materials (e.g., gloves, absorbent) | Place in a sealed, properly labeled container.[2][5] Dispose of as hazardous waste in accordance with local, state, and federal regulations. | Label the container clearly as "Halogenated Organic Waste".[6] |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse. | Follow institutional guidelines for the disposal of empty chemical containers. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. fishersci.com [fishersci.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. benchchem.com [benchchem.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
